Alosetron hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044208 | |
| Record name | Alosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
122852-69-1 | |
| Record name | Alosetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alosetron hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
288-291 °C | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
5-HT3 Receptor Antagonism by Alosetron Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3][4][5] It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have failed to respond to conventional therapies.[2][6] This document provides a comprehensive technical overview of the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of Alosetron. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development in this area.
Introduction to 5-HT3 Receptor and Alosetron
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[7] Predominantly located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system, these receptors are involved in the regulation of visceral pain, colonic transit, and intestinal secretion.[7] Serotonin (5-hydroxytryptamine, 5-HT) released in the gut activates these receptors, leading to neuronal depolarization and the manifestation of symptoms associated with IBS-D, such as abdominal pain and diarrhea.
Alosetron hydrochloride competitively antagonizes the action of serotonin at the 5-HT3 receptor. By blocking this interaction, Alosetron modulates afferent sensory pathways from the gut, reduces colonic motility, and decreases intestinal secretions, thereby alleviating the primary symptoms of severe IBS-D.[8][9][10][11]
Data Presentation
Pharmacokinetic Properties of Alosetron
Alosetron exhibits predictable pharmacokinetic properties, with some differences observed between genders. It is rapidly absorbed orally and extensively metabolized by the liver.
| Parameter | Healthy Volunteers | Patients with IBS-D (Women) | Reference(s) |
| Bioavailability | ~60% | ~50-60% | [4][8] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~1.5 hours | [8] |
| Plasma Half-life (t1/2) | ~1.5 hours | ~1.5 hours | [8] |
| Volume of Distribution (Vd) | 65-95 L | Not explicitly stated | [6] |
| Plasma Protein Binding | 82% | 82% | [6] |
| Metabolism | Hepatic (CYP2C9, CYP3A4, CYP1A2) | Hepatic (CYP2C9, CYP3A4, CYP1A2) | [6] |
| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) | [6] |
Note: Plasma concentrations of Alosetron have been found to be approximately 27% lower in men compared to women.[6]
Clinical Efficacy of Alosetron in Women with Severe IBS-D
Multiple randomized, placebo-controlled clinical trials have demonstrated the efficacy of Alosetron in providing adequate relief of global IBS symptoms and improving stool consistency and frequency.
| Clinical Endpoint | Alosetron (1 mg twice daily) | Placebo | p-value | Reference(s) |
| Adequate Relief of Global IBS Symptoms (Pooled analysis of 6 RCTs) | Odds Ratio: 1.81 (95% CI: 1.57-2.10) | - | <0.0001 | [1][12] |
| Adequate Relief of Abdominal Pain and Discomfort (Pooled analysis of 6 trials) | Relative Risk: 1.31 (95% CI: 1.20-1.43) | - | - | [13] |
| Responders for Adequate Relief of IBS Pain and Discomfort (12 weeks) | 41-43% | 26-29% | <0.05 | [14][15] |
Safety Profile of Alosetron
The use of Alosetron is associated with a risk of rare but serious gastrointestinal adverse events, primarily constipation and ischemic colitis.
| Adverse Event | Alosetron | Placebo | Reference(s) |
| Constipation (Pooled analysis of 8 trials) | Relative Risk: 4.35 (95% CI: 3.01-6.26) | - | [13] |
| Incidence of Constipation (in women with severe IBS-D) | 29% (1 mg twice daily) | 5% | [6] |
| Ischemic Colitis (Pooled data from clinical trials) | 0.15% | 0.0% | [16][17][18] |
| Ischemic Colitis (Post-marketing surveillance) | 1.1 cases per 1,000 patient-years | - | [16][17][19] |
| Serious Complications of Constipation (Post-marketing surveillance) | 0.66 cases per 1,000 patient-years | - | [16][17] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes prepared from cells expressing recombinant human 5-HT3 receptors or from appropriate tissue homogenates (e.g., rat brain cortex).
-
Radioligand: [3H]-BRL 43694 (granisetron) or other suitable 5-HT3 receptor radioligand.[20]
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL radioligand, 50 µL assay buffer, and 150 µL membrane preparation.
-
Non-specific Binding: 50 µL radioligand, 50 µL non-specific binding control, and 150 µL membrane preparation.
-
Competition Binding: 50 µL radioligand, 50 µL of varying concentrations of the test compound (e.g., Alosetron), and 150 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration of the well contents through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
In Vitro Functional Assay: Schild Analysis
This protocol describes the use of an isolated tissue preparation to determine the functional antagonist potency (pA2 value) of a compound like Alosetron.[22]
Materials:
-
Tissue Preparation: Guinea pig ileum, with the longitudinal muscle and myenteric plexus intact.
-
Organ Bath: Containing Krebs solution at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Isometric Transducer and Recording System.
-
5-HT3 Receptor Agonist: e.g., 2-methyl-5-HT.
-
Test Antagonist: this compound.
Procedure:
-
Tissue Mounting: Mount a segment of the guinea pig ileum in the organ bath under a resting tension of 1 gram. Allow the tissue to equilibrate for at least 60 minutes, with frequent changes of the Krebs solution.
-
Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of the 5-HT3 agonist to the organ bath and record the resulting contractile responses until a maximal response is achieved. Wash the tissue thoroughly and allow it to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of Alosetron to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of Alosetron, repeat the cumulative addition of the 5-HT3 agonist and record the contractile responses.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of Alosetron.
-
Data Analysis:
-
For each concentration of Alosetron, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of Alosetron on the x-axis.
-
The pA2 value is the x-intercept of the Schild regression line, and the slope of the line should be close to 1 for a competitive antagonist.[23][24][25]
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a 5-HT3 receptor antagonist to block agonist-induced increases in intracellular calcium.[26][27][28][29][30]
Materials:
-
Cells: A cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
5-HT3 Receptor Agonist: e.g., Serotonin or 2-methyl-5-HT.
-
Test Antagonist: this compound.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of Alosetron or vehicle control.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Using the instrument's liquid handling capabilities, add a pre-determined concentration of the 5-HT3 agonist to all wells.
-
Fluorescence Monitoring: Immediately after agonist addition, continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of Alosetron.
-
Determine the IC50 value for Alosetron's inhibition of the agonist-induced calcium response.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alosetron blocks serotonin binding to 5-HT3 receptors on enteric neurons.
Caption: Workflow for a 5-HT3 receptor radioligand binding assay.
Caption: 5-HT3 receptor downstream signaling cascade.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist with demonstrated efficacy in the treatment of women with severe diarrhea-predominant irritable bowel syndrome. Its mechanism of action, centered on the blockade of serotonin-mediated signaling in the enteric nervous system, directly addresses the underlying pathophysiology of the condition. While its use is associated with a risk of serious, albeit rare, adverse events, a thorough understanding of its pharmacological profile, as detailed in this guide, is essential for its appropriate clinical application and for the development of future therapies targeting the 5-HT3 receptor. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimizing outcomes with this compound in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Review article: the safety and efficacy of alosetron, a 5-HT3 receptor antagonist, in female irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: effects of the 5-HT3 receptor antagonist alosetron on neuromuscular transmission in canine and human intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Alosetron, a 5‐HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers | Semantic Scholar [semanticscholar.org]
- 11. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of alosetron for the treatment of irritable bowel syndrome in women and men: a meta-analysis of eight randomized, placebo-controlled, 12-week trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficacy and safety of alosetron in women with irritable bowel syndrome | RTI [rti.org]
- 16. Incidence of ischemic colitis and serious complications of constipation among patients using alosetron: systematic review of clinical trials and post-marketing surveillance data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Incidence of Ischemic Colitis and Serious Complications of Constipation Among Patients Using Alosetron: Systematic Review of Clinical Trials and Post-Marketing Surveillance Data - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The 5-HT3 receptor ligand, [3H]BRL 43694, binds to presynaptic sites in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 24. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 25. researchgate.net [researchgate.net]
- 26. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Alosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Alosetron (B1665255) hydrochloride, a potent and selective 5-HT3 receptor antagonist. This document details various synthetic methodologies, purification protocols, and analytical techniques for purity assessment, intended to serve as a valuable resource for professionals in drug development and chemical research.
Introduction
Alosetron hydrochloride, chemically known as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride, is a key therapeutic agent for managing severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2] Its mechanism of action involves the selective antagonism of the serotonin (B10506) 5-HT3 receptor, which is integral to the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[3] The synthesis and purification of this compound to a high degree of purity are critical for its safety and efficacy as a pharmaceutical agent.
Chemical Synthesis of Alosetron
The synthesis of Alosetron involves the condensation of a tricyclic ketone intermediate, 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, with a substituted imidazole (B134444) side chain. Several synthetic routes have been developed, with advancements focused on improving yield, safety, and commercial viability.
Synthetic Route Overview
The core synthetic strategy involves the N-alkylation of the lactam nitrogen of the pyrido[4,3-b]indol-1-one ring system.
Key Synthetic Methodologies
Several methods for the condensation step have been reported, each with distinct advantages and disadvantages.
-
Method A: Sodium Hydride Route: An early method involved the use of a strong base like sodium hydride (NaH) to deprotonate the lactam nitrogen, followed by reaction with 4-chloromethyl-5-methylimidazole. While effective, the use of highly flammable and corrosive sodium hydride presents significant safety and handling challenges, making it less suitable for large-scale industrial production and often resulting in lower yields.[4]
-
Method B: Mineral/Sulfonic Acid Route: An improved method utilizes a mineral acid (e.g., hydrochloric acid) or a sulfonic acid (e.g., p-toluenesulfonic acid, methanesulfonic acid) to catalyze the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole. This approach avoids the hazards associated with sodium hydride but may require subsequent purification to obtain high-purity Alosetron.[4]
-
Method C: Trifluoroacetic Acid (TFA) Enhanced Route: A further refinement involves the use of trifluoroacetic acid (TFA), which has been shown to enhance the reaction rate and increase the product yield. This method offers a more efficient and commercially viable process for the synthesis of Alosetron.[4]
Comparative Synthesis Data
The choice of synthetic route significantly impacts the reaction time and overall yield of Alosetron. The following table summarizes typical yields associated with different methodologies.
| Method | Key Reagents | Typical Reaction Time | Reported Yield | Reference |
| A | Sodium Hydride, 4-chloromethyl-5-methylimidazole | 4-8 hours | Low to Moderate | [4] |
| B | HCl or p-TsOH, 4-hydroxymethyl-5-methylimidazole | 6-12 hours | Moderate to Good | [4] |
| C | Trifluoroacetic Acid (TFA), 4-hydroxymethyl-5-methylimidazole | 2-4 hours | High | [4] |
Detailed Experimental Protocol (Method C)
This protocol describes the synthesis of Alosetron using the trifluoroacetic acid enhanced method.
-
Reaction Setup: In a suitable reaction vessel, charge 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and 4-hydroxymethyl-5-methylimidazole (or a protected derivative).
-
Solvent and Catalyst Addition: Add a suitable organic solvent and trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature in the range of 100-150°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mass and add water. Wash the aqueous layer with a non-polar organic solvent like toluene, followed by isopropyl ether, to remove organic impurities.
-
pH Adjustment and Isolation: Adjust the pH of the aqueous layer to approximately 6.8-7.0 using a potassium carbonate solution.
-
Precipitation and Filtration: Stir and cool the mixture to induce precipitation of the crude Alosetron base. Filter the solid product and dry.
-
Conversion to Hydrochloride Salt: Treat the crude Alosetron base with hydrochloric acid in a suitable solvent (e.g., methanol (B129727), ethanol, isopropanol) to form this compound.[4]
-
Final Isolation: Isolate the this compound by filtration, wash with a cold solvent, and dry.
Purification of this compound
Achieving high purity (>99.5%) is essential for a pharmaceutical-grade active pharmaceutical ingredient (API). The primary methods for purifying this compound are recrystallization and column chromatography.
Purification Workflow
The general workflow for the purification of this compound is outlined below.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Select a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include methanol, ethanol, and isopropanol.[4]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Comparative Purity Data from Recrystallization:
| Solvent System | Typical Purity Achieved | Reference |
| Methanol | > 99.5% | [4] |
| Ethanol | > 99.3% | [4] |
| Isopropanol | > 99.3% | [4] |
| Acetone/Water | > 99.0% | [4] |
Column Chromatography
For the removal of closely related impurities, column chromatography may be employed.
Experimental Protocol for Column Chromatography:
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Mobile Phase and Elution: Elute the column with an appropriate mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system would be a gradient of methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical Characterization and Purity Assessment
The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying any impurities.
Typical HPLC Method Parameters:
| Parameter | Method 1 | Method 2 |
| Column | Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm) | Phenomenex® kromasil C-18 (250 mm x 4.6 mm; 5 µm) |
| Mobile Phase | 0.01 M Ammonium Acetate (pH 3.5 with acetic acid) and Acetonitrile (75:25 v/v) | 0.025 M Disodium hydrogen orthophosphate (pH 3.0 with orthophosphoric acid) and Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 217 nm | UV at 217 nm |
| Purity Achieved | > 99.4% | > 99.7% |
| Reference | [5][6] | [7] |
Spectroscopic Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify the positions of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron exerts its therapeutic effect by acting as a potent and selective antagonist of the 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.
Activation of the 5-HT3 receptor by serotonin leads to the opening of the ion channel, allowing the influx of sodium, potassium, and calcium ions. This results in neuronal depolarization and the initiation of downstream signaling cascades involving calmodulin, CaMKII, and ERK, ultimately leading to the symptoms of IBS-D.[8][9] Alosetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing channel opening and inhibiting these downstream effects.[10]
Conclusion
The synthesis and purification of this compound require careful selection of reaction conditions and purification methods to ensure high yield and purity. Modern synthetic routes that avoid hazardous reagents are preferred for industrial-scale production. Rigorous purification, primarily through recrystallization, is necessary to achieve the high purity required for pharmaceutical use. Comprehensive analytical characterization is crucial to confirm the identity and purity of the final product, ensuring its safety and efficacy for the treatment of severe IBS-D.
References
- 1. Optimizing outcomes with this compound in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20120178937A1 - Process for the preparation of alosetron - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Alosetron Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of alosetron in key preclinical species—namely rats, dogs, and monkeys. The information presented herein is intended to support researchers, scientists, and drug development professionals in their nonclinical evaluation of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of alosetron hydrochloride in rats, dogs, and monkeys after oral (PO) and intravenous (IV) administration. These data have been compiled from various preclinical studies to facilitate a comparative analysis across species.
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Rat | Data not available in sufficient detail for comprehensive tabulation. | ||||
| Dog | Data not available in sufficient detail for comprehensive tabulation. | ||||
| Monkey | Data not available in sufficient detail for comprehensive tabulation. |
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Half-life (t½) (hr) | AUC (ng·hr/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | Data not available in sufficient detail for comprehensive tabulation. | |||||
| Dog | Data not available in sufficient detail for comprehensive tabulation. | |||||
| Monkey | Data not available in sufficient detail for comprehensive tabulation. |
It is important to note that while general statements about rapid absorption and wide distribution in animals are available, specific quantitative data from preclinical studies in rats, dogs, and monkeys are not readily found in publicly accessible literature. The provided tables are structured for the inclusion of such data as it becomes available through proprietary or further published research.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for oral and intravenous pharmacokinetic studies and the bioanalytical method for alosetron quantification in plasma.
In-life Pharmacokinetic Study Protocols
A standardized approach is essential for conducting in-vivo pharmacokinetic studies. Below are generalized protocols for oral and intravenous administration in rats, dogs, and monkeys.
2.1.1. Animal Models
-
Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.
-
Health Status: Animals should be healthy and free of any disease. A thorough health examination should be conducted prior to the study.
-
Acclimation: Animals should be acclimated to the laboratory environment for a minimum of one week before the study commencement.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before dose administration, with water provided ad libitum.
2.1.2. Dose Administration
-
Oral (PO): this compound is typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose) and administered via oral gavage for rats or in a gelatin capsule for dogs and monkeys.
-
Intravenous (IV): A sterile solution of this compound in a physiologically compatible vehicle (e.g., saline) is administered as a bolus injection or a short infusion into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs and monkeys).
2.1.3. Blood Sampling
-
Collection Sites: Blood samples are collected from appropriate sites, such as the jugular vein or tail vein in rats, and the cephalic or saphenous vein in dogs and monkeys.
-
Time Points: A series of blood samples are collected at predetermined time points post-dose to adequately characterize the plasma concentration-time profile. Typical time points may include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS for Alosetron in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying alosetron in plasma.
2.2.1. Sample Preparation
-
Technique: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to extract alosetron and an internal standard (e.g., a deuterated analog of alosetron) from the plasma matrix.
-
Procedure (SPE example):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with a suitable buffer).
-
Wash the cartridge to remove interfering substances.
-
Elute alosetron and the internal standard with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
2.2.2. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A flow rate of approximately 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
2.2.3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both alosetron and its internal standard.
The following diagram illustrates the workflow for the bioanalytical method.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Alosetron is rapidly absorbed after oral administration in animal models.[1] However, the absolute bioavailability can be variable between species and is generally moderate, suggesting a degree of first-pass metabolism.
Distribution
Following absorption, alosetron is widely distributed throughout the body tissues.[1] It exhibits moderate binding to plasma proteins.
Metabolism
Alosetron undergoes extensive and rapid metabolism, primarily in the liver. The major metabolic pathways identified in preclinical species such as rats and dogs are N-demethylation and hydroxylation.[1] In vitro studies have shown that cytochrome P450 enzymes are involved in its metabolism.
Excretion
The metabolites of alosetron, along with a small amount of unchanged drug, are primarily excreted via the kidneys into the urine. Biliary excretion also contributes to the elimination of alosetron and its metabolites.[1]
Signaling Pathway
Alosetron exerts its therapeutic effect by acting as a potent and selective antagonist of the 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.
Mechanism of Action:
-
Serotonin (B10506) (5-HT) Release: In the gut, enterochromaffin cells release serotonin in response to various stimuli.
-
5-HT3 Receptor Activation: Serotonin binds to and activates 5-HT3 receptors on enteric neurons.
-
Ion Channel Opening: This activation leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+) and calcium (Ca2+) ions.
-
Neuronal Depolarization: The influx of positive ions causes depolarization of the neuron, leading to the propagation of nerve impulses.
-
Physiological Response: This neuronal activation contributes to visceral pain perception, increased colonic transit, and gastrointestinal secretions.
-
Alosetron's Role: Alosetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade. This results in a reduction of visceral pain, a decrease in colonic transit, and an increase in fluid absorption.
The following diagram illustrates the 5-HT3 receptor signaling pathway and the antagonistic action of alosetron.
Conclusion
This technical guide summarizes the available information on the pharmacokinetics of this compound in preclinical animal models. While general characteristics of its ADME profile are understood, there is a notable lack of detailed, publicly available quantitative data for specific preclinical species. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in designing and interpreting future nonclinical studies of alosetron and other 5-HT3 receptor antagonists. Further research is warranted to fully elucidate the species-specific pharmacokinetic profiles of alosetron to better inform its clinical development and application.
References
Structural Activity Relationship of Alosetron Hydrochloride: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structural activity relationship (SAR) of Alosetron hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Alosetron is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] Its therapeutic effect is derived from its ability to modulate gastrointestinal processes sensitive to serotonin (B10506), such as visceral pain, colonic transit, and secretions.[1][2]
Core Molecular Structure and Pharmacophore
This compound is chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, monohydrochloride.[3] Its structure comprises two key moieties: a rigid, tricyclic pyrido[4,3-b]indol-1-one core and a flexible (5-methyl-1H-imidazol-4-yl)methyl side chain.
The activity of Alosetron and other "setron" class drugs can be understood through a well-established pharmacophore model for 5-HT3 receptor antagonists. This model consists of three essential features:[3]
-
An Aromatic Moiety: Aromatic or heteroaromatic system that engages in binding, likely through π-π stacking or hydrophobic interactions within the receptor pocket. In Alosetron, this is the tricyclic indole (B1671886) system.
-
A Hydrogen Bond Acceptor: Typically a carbonyl group, located coplanar to the aromatic ring. Alosetron's lactam carbonyl group fulfills this role.
-
A Basic Center: A protonatable nitrogen atom, which is positively charged at physiological pH and interacts with anionic residues in the receptor. The imidazole (B134444) ring of Alosetron provides this basic center.
Structural Activity Relationship (SAR) Analysis
While comprehensive SAR studies on a wide range of Alosetron analogs are not extensively published in a single source, analysis of related 5-HT3 antagonists with similar structural motifs allows for a detailed understanding of the contribution of each part of the Alosetron molecule to its high binding affinity and potency.
| Structural Feature | Role in Activity | SAR Insights from Related Compounds |
| Pyrido[4,3-b]indol-1-one Core | Provides the rigid aromatic scaffold essential for receptor binding. | Studies on related tricyclic systems like pyrido[1,2-a]indoles and pyrimido[1,6-a]indoles confirm that a rigid, annelated indole structure is a key feature for high-potency 5-HT3 antagonism.[4][5] The addition of extra rings to the core indole structure can provide favorable hydrophobic interactions that enhance potency.[6] |
| Lactam Carbonyl Group | Acts as a critical hydrogen bond acceptor, a key feature of the 5-HT3 antagonist pharmacophore. | The presence of a linking acyl group (amide or ester) is a common feature among potent 5-HT3 antagonists, highlighting the importance of this hydrogen bonding interaction for high-affinity binding.[3][4] |
| N-5 Methyl Group | Contributes to the overall conformation and may engage in hydrophobic interactions within the receptor. | In related series, such as thiopyrano[2,3-b]indoles and pyrimido[1,6-a]indoles, methylation at the equivalent position on the indole nitrogen is consistently associated with high potency, suggesting it is a crucial feature.[5][7] |
| Methylene Linker | Provides the correct spatial distance and orientation between the tricyclic core and the basic imidazole ring. | The length and flexibility of the linker are critical for correctly positioning the basic nitrogen relative to the aromatic system to fit the receptor binding site. |
| (5-methylimidazol-4-yl)methyl Side Chain | Provides the essential basic nitrogen center and contributes to binding affinity. | This specific side chain is identified in multiple studies as an "important element for high potency".[4] The 5-methyl substitution on the imidazole ring, in particular, is significantly more potent than unsubstituted or alternatively substituted imidazole derivatives in related compound series.[7] |
Mechanism of Action and Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop receptor family.[8] These receptors are pentameric structures that form a central, non-selective cation channel. In the gastrointestinal tract, they are extensively distributed on enteric neurons.
The binding of the endogenous ligand, serotonin (5-HT), to the extracellular domain of the 5-HT3 receptor induces a conformational change that opens the ion channel. This allows for the rapid influx of cations (primarily Na+ and K+, with some Ca2+), leading to neuronal depolarization. This depolarization triggers the regulation of visceral pain perception, colonic transit, and GI secretions.[2]
Alosetron functions as a competitive antagonist. It binds with high affinity to the 5-HT3 receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and inducing channel opening, thus inhibiting neuronal depolarization and modulating the downstream GI processes.
Experimental Protocols
The determination of binding affinity (Ki) and functional potency (IC50) is critical for SAR studies. The following are standard experimental methodologies used for evaluating 5-HT3 receptor antagonists like Alosetron.
Radioligand Binding Assay (for Affinity - Ki)
This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.
1. Receptor Preparation:
-
Source: Membrane preparations from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are commonly used.[2]
-
Procedure: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei, and the resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.[9]
2. Assay Procedure:
-
Radioligand: A potent 5-HT3 antagonist, such as [3H]granisetron or [3H]BRL 43694, is used at a concentration near its Kd value.
-
Incubation: In a 96-well plate, the receptor membrane preparation is incubated with the radioligand and varying concentrations of the test compound (e.g., Alosetron or an analog).
-
Total vs. Non-specific Binding: A set of tubes for "total binding" contains only the receptor and radioligand. "Non-specific binding" is determined in a parallel set of tubes containing a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron) to saturate the receptors.[10]
-
Conditions: Incubation is typically carried out at room temperature for 60 minutes to reach equilibrium.[9][10]
3. Separation and Quantification:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]
-
Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioactivity.
-
Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.[11]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The IC50 is converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology (for Functional Potency - IC50)
This functional assay measures the ability of an antagonist to inhibit the ion channel currents activated by an agonist.
1. Cell Preparation:
-
HEK293 cells or other suitable cell lines transfected with the 5-HT3 receptor are cultured on glass coverslips.[12]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4.[12]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2. Cesium is used to block K+ channels and isolate the 5-HT3 receptor currents.[12]
3. Recording Procedure:
-
A coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette (3-5 MΩ resistance) filled with the internal solution is used to approach a single cell.[12]
-
A high-resistance "gigaohm seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by suction to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
The cell is voltage-clamped at a holding potential of -60 mV.[12]
4. Data Acquisition and Analysis:
-
A 5-HT3 agonist (e.g., serotonin) is applied to the cell via a fast perfusion system, which evokes a rapid inward current through the 5-HT3 channels.
-
The cell is then pre-incubated with varying concentrations of the antagonist (Alosetron or analog) before co-application with the agonist.
-
The inhibition of the agonist-evoked current by the antagonist is measured.
-
A concentration-response curve is generated by plotting the percent inhibition against the antagonist concentration, and the data is fitted to determine the IC50 value.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. New 5-HT3 (serotonin-3) receptor antagonists. I. Synthesis and structure-activity relationships of pyrido[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 5-HT3 (serotonin-3) receptor antagonists, II. Synthesis and structure-activity relationships of pyrimido[1,6-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. Synthesis and structure-activity relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Alosetron Hydrochloride and its Metabolites: A Comprehensive In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a critical therapeutic agent for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly its extensive metabolism within biological systems. This technical guide provides a detailed exploration of alosetron and its metabolites, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Alosetron and its Metabolites
The biotransformation of alosetron is extensive, with at least 28 metabolites having been identified.[2] The primary routes of metabolism involve oxidation and subsequent glucuronidation.[3] The major metabolites found in plasma and urine are the 6-hydroxy glucuronide and oxygenated imidazole (B134444) derivatives.[3] The following tables summarize the key quantitative pharmacokinetic parameters of alosetron and its metabolites.
Table 1: Pharmacokinetic Properties of Alosetron
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 50-60% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3] |
| Effect of Food | ~25% decrease in absorption, ~15 minute delay in Tmax | [3] |
| Distribution | ||
| Volume of Distribution (Vd) | 65-95 L | [3] |
| Plasma Protein Binding | 82% | [3] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP1A2, CYP2C9, CYP3A4 | [3][4] |
| Elimination | ||
| Elimination Half-life (t½) | ~1.5 hours | [3] |
| Total Urinary Excretion (% of dose) | 74% (±5%) | [3] |
| Unchanged Drug in Urine (% of dose) | <1% | [3] |
| Total Fecal Excretion (% of dose) | 11% (±4%) | [3] |
Table 2: Major Metabolites of Alosetron in Urine
| Metabolite | Percentage of Administered Dose | Reference |
| 6-hydroxy glucuronide | Not explicitly quantified in sources | [3] |
| Oxygenated imidazole derivatives | Not explicitly quantified in sources | [3] |
Metabolic Pathways of Alosetron
Alosetron undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The main pathways include hydroxylation of the indole (B1671886) ring and oxidation of the imidazole ring, followed by glucuronide conjugation.
Signaling Pathway of Alosetron
Alosetron exerts its therapeutic effect by acting as a selective antagonist at the 5-HT3 receptor, a ligand-gated ion channel.[5] In the gastrointestinal tract, serotonin (B10506) (5-HT) is released by enterochromaffin cells and binds to 5-HT3 receptors on enteric neurons, triggering visceral pain, increased motility, and fluid secretion. Alosetron blocks this interaction, thereby reducing the symptoms of IBS-D.[3]
Experimental Protocols
Quantification of Alosetron and its Metabolites in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of alosetron and its major metabolites. Specific parameters may require optimization based on the instrumentation and specific metabolites of interest.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1.0 mL of human plasma, add an internal standard (e.g., a stable isotope-labeled alosetron).
-
Vortex the sample and load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for alosetron and its metabolites need to be determined and optimized.
-
In Vitro Metabolism of Alosetron using Human Liver Microsomes
This protocol is designed to investigate the metabolic stability and identify the metabolites of alosetron in an in vitro system.
a. Incubation Procedure
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Alosetron (e.g., 1 µM).
-
Phosphate buffer (pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.
b. Data Analysis
-
Metabolic Stability: The disappearance of the parent compound (alosetron) over time is monitored to determine its in vitro half-life and intrinsic clearance.
-
Metabolite Identification: The LC-MS/MS data is analyzed to identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.
Conclusion
This technical guide provides a comprehensive overview of the current understanding of alosetron hydrochloride and its metabolites in biological systems. The provided quantitative data, metabolic and signaling pathways, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the biotransformation and mechanism of action of alosetron is essential for its safe and effective clinical use and for the development of future therapeutic agents.
References
Methodological & Application
Utilizing Alosetron Hydrochloride in 5-HT3 Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) hydrochloride is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to rapid, transient depolarization of neurons in both the central and peripheral nervous systems. This signaling is implicated in various physiological processes, including emesis, gut motility, and visceral sensation. Alosetron's high affinity and selectivity for the 5-HT3 receptor make it an invaluable tool for researchers studying the serotonergic system and a reference compound in the development of novel therapeutics targeting this receptor.
These application notes provide detailed protocols for utilizing Alosetron hydrochloride in two key experimental paradigms for characterizing 5-HT3 receptor interactions: competitive radioligand binding assays and functional calcium flux assays.
Mechanism of Action
Alosetron competitively blocks the binding of serotonin to 5-HT3 receptors, thereby inhibiting the downstream signaling cascade.[1] The 5-HT3 receptor is a non-selective cation channel; upon binding of an agonist like serotonin, it opens to allow the influx of sodium (Na+) and calcium (Ca2+) ions, leading to neuronal depolarization. By occupying the binding site, Alosetron prevents this ion influx and subsequent cellular responses.
Data Presentation: Binding Affinity and Potency of Alosetron
The following table summarizes the quantitative data for this compound in various assays assessing its interaction with the 5-HT3 receptor. This data highlights its high potency and provides key parameters for experimental design.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | ~55 nM | Guinea-pig myenteric and submucosal neurons | Inhibition of 5-HT3-mediated depolarization | [1] |
| ID50 | 3.0 µg/kg | Rat (in vivo) | Inhibition of colorectal distention-induced depressor response | [2] |
Note: IC50 (half-maximal inhibitory concentration) and ID50 (half-maximal inhibitory dose) are measures of the functional potency of Alosetron as an antagonist. For competitive binding assays, the affinity is often expressed as a Ki (inhibition constant) or Kd (dissociation constant). While specific Ki or Kd values for Alosetron were not available in the provided search results, the low nanomolar IC50 value indicates high binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-Granisetron)
-
This compound (as the competitor ligand)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT3 receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
25 µL of varying concentrations of this compound (or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding).
-
50 µL of the radioligand solution (at a concentration close to its Kd).
-
25 µL of the cell membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the contents of each well onto a 96-well filter plate using a cell harvester.
-
Rapidly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of Alosetron.
-
Plot the percent inhibition against the logarithm of the Alosetron concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Flux Assay
This protocol measures the ability of this compound to inhibit serotonin-induced calcium influx in cells expressing the 5-HT3 receptor, providing a functional measure of its antagonist activity.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (as the agonist)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells expressing the 5-HT3 receptor into 96-well black-walled, clear-bottom plates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a solution of serotonin to each well to stimulate the 5-HT3 receptors.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the change in fluorescence against the logarithm of the Alosetron concentration.
-
Determine the IC50 value, which represents the concentration of Alosetron that inhibits 50% of the serotonin-induced calcium response.
-
Visualizations
Caption: 5-HT3 Receptor Signaling and Alosetron Inhibition.
Caption: Experimental Workflow for a 5-HT3 Receptor Binding Assay.
References
Application Notes and Protocols for Alosetron Hydrochloride in Rodent Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels extensively distributed on enteric neurons within the gastrointestinal (GI) tract, as well as in the central nervous system.[1] Activation of 5-HT3 receptors by serotonin (B10506) (5-HT) is implicated in the regulation of visceral pain, colonic transit, and GI secretions, all of which are key pathophysiological components of Irritable Bowel Syndrome (IBS).[1] In rodent models, alosetron has been demonstrated to modulate visceral sensitivity, making it a valuable pharmacological tool for studying the mechanisms of visceral pain and for the preclinical evaluation of novel analgesics.[2][3]
This document provides detailed application notes and protocols for the use of alosetron hydrochloride in rodent models of visceral pain, intended to guide researchers in designing and executing robust and reproducible experiments.
Mechanism of Action
Alosetron's primary mechanism of action is the blockade of 5-HT3 receptors.[1][4] In the context of visceral pain, this action is thought to produce analgesia through several effects:
-
Peripheral Antagonism: By blocking 5-HT3 receptors on intrinsic primary afferent neurons in the gut, alosetron can inhibit the transmission of nociceptive signals from the viscera to the central nervous system.[2][3]
-
Central Antagonism: Alosetron can also act on 5-HT3 receptors within the brain and spinal cord, modulating the central processing of pain signals and reducing the emotional component of visceral pain.[1][5]
-
Modulation of GI Function: Alosetron slows colonic transit time and can increase fluid and electrolyte absorption in the intestines, which may indirectly alleviate pain associated with diarrhea-predominant conditions.[4]
Signaling Pathway of 5-HT3 Receptor in Visceral Nociception
The binding of serotonin to the 5-HT3 receptor, a non-selective cation channel, leads to the influx of Na+ and Ca2+ ions, causing depolarization of the neuron. This initiates a cascade of intracellular events that contribute to neuronal excitability and pain signaling. In the spinal cord, activation of 5-HT3 receptors can lead to the release of neurotransmitters like glutamate (B1630785) and chemokines such as fractalkine from primary afferent terminals and spinal neurons.[6] Fractalkine then acts on its receptor, CX3CR1, which is primarily expressed on microglia. This neuron-glia signaling can lead to the activation of astrocytes and the release of pro-inflammatory cytokines, further enhancing pain transmission.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound in various rodent models of visceral and somatic pain.
Table 1: Effect of Alosetron on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats
| Animal Model | Alosetron Dose & Route | Effect on VMR | Reference |
| Acid-induced muscle hyperalgesia | 100 µg/kg/day, i.v. | Prevented the development of visceral hyperalgesia | [3][5] |
| Acid-induced muscle hyperalgesia | 25 nmol, i.t. | Prevented the development of visceral hyperalgesia | [3][5] |
| Serotonin transporter knockout (SERT-KO) females | subcutaneous (s.c.) | Paradoxical increase in VMR | [7] |
| Wild-type (WT) males | subcutaneous (s.c.) | Increased VMR | [7] |
| SERT-KO females | intrathecal (i.t.) | Increased VMR | [7] |
| Glycerol-induced visceral pain | Not specified | Significantly attenuated glycerol-induced visceral pain | [8] |
| Colorectal distension (CRD) | Not specified | Did not attenuate CRD-induced visceral pain | [8] |
Table 2: Effect of Alosetron on Paw Withdrawal Threshold (PWT) in Rats with Somatic Hypersensitivity
| Animal Model | Alosetron Dose & Route | Effect on PWT | Reference |
| Acid-induced muscle hyperalgesia | 100 µg/kg/day, i.v. | Significant increase on days 2 and 3 | [3][5] |
| Acid-induced muscle hyperalgesia | 25 nmol, i.t. | Significant increase starting on day 3, higher than baseline on days 4-7 | [3][5] |
Experimental Protocols
Preparation of this compound for Injection
For intravenous (i.v.) administration, this compound can be dissolved in saline (0.9% NaCl). The pH of the saline solution should be adjusted to approximately 4 by adding solid tartaric acid.[9] A stock solution (e.g., 1 mg/mL) can be prepared and then diluted with the pH 4 saline vehicle to achieve the desired final concentrations for injection.[9] For other routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.), sterile saline is a commonly used vehicle. It is crucial to ensure the complete dissolution of the compound and to prepare fresh solutions on the day of the experiment.
Rodent Models of Visceral Pain
Several rodent models can be employed to study visceral pain. A commonly used and well-validated model is the colorectal distension (CRD) model, which assesses visceral sensitivity by measuring the animal's response to mechanical distension of the colon.
Protocol 1: Assessment of Visceral Pain using Colorectal Distension (CRD)
This protocol is adapted from established methods for measuring visceromotor response (VMR) to CRD in rodents.
Materials:
-
This compound
-
Vehicle (e.g., pH 4 saline)
-
Rodents (rats or mice)
-
Colorectal distension balloon catheter (appropriate size for the species)
-
Pressure transducer and amplifier
-
Data acquisition system
-
Electromyography (EMG) electrodes (optional, for VMR recording)
-
Surgical glue or suture
-
Lubricant
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment for at least 30-60 minutes before the experiment to minimize stress-induced responses.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.v., i.p., s.c.) at the predetermined time point before CRD.
-
Balloon Catheter Insertion: Gently insert the lubricated balloon catheter into the colon via the anus to a specific depth (e.g., 6 cm in rats). The catheter is secured to the tail with tape.
-
Graded Distension: After a recovery period, perform graded, phasic colorectal distensions at varying pressures (e.g., 15, 30, 45, 60 mmHg).[10] Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest interval between distensions (e.g., 3-5 minutes).
-
Pain Response Measurement: The primary endpoint is the visceromotor response (VMR), which is the contraction of the abdominal and hindlimb musculature. This can be quantified by visual observation and scoring of behaviors (e.g., abdominal withdrawal reflex, stretching) or more objectively through EMG recordings of the external oblique muscles.
-
Data Analysis: The VMR is typically expressed as the area under the curve (AUC) of the EMG recording during the distension period, corrected for baseline activity. The data can then be analyzed to compare the responses between the alosetron-treated and vehicle-treated groups at each distension pressure.
Protocol 2: Assessment of Referred Somatic Hypersensitivity using the Von Frey Test
Visceral pain can often lead to referred hyperalgesia in somatic areas. The von Frey test is used to measure mechanical allodynia in the paws or abdomen.
Materials:
-
Calibrated von Frey filaments (a range of forces)
-
Testing apparatus with a wire mesh floor
-
Rodents
Procedure:
-
Animal Acclimation: Place the animals in individual compartments on the wire mesh floor and allow them to acclimate for at least 30 minutes.[2]
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw or the abdominal area with increasing force. The filament should be applied until it just bends.
-
Withdrawal Response: A positive response is recorded as a sharp withdrawal of the paw or a flinching/licking of the abdomen.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method. This involves starting with a filament in the middle of the force range and increasing or decreasing the force of the subsequent filament based on the animal's response.
-
Data Analysis: The PWT is calculated for each animal and compared between the alosetron-treated and vehicle-treated groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of alosetron on visceral pain in a rodent model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of 5-HT3 receptors in visceral pain in rodent models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments to explore the mechanisms of visceral hypersensitivity and to evaluate the potential of novel therapeutic agents. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 3. Effects of the 5-HT3 receptor antagonist, alosetron, in a rat model of somatic and visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT3-receptor antagonist inhibits visceral pain differently in chemical and mechanical stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alosetron, cilansetron and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
Application of Alosetron Hydrochloride in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] These receptors are ligand-gated ion channels extensively distributed on enteric neurons within the gastrointestinal (GI) tract.[1][2] Activation of 5-HT3 receptors by serotonin (5-hydroxytryptamine, 5-HT) leads to rapid neuronal depolarization, affecting visceral pain perception, colonic transit, and GI secretions.[1][3] In the context of smooth muscle contraction, Alosetron's primary mechanism of action is the modulation of enteric nervous system (ENS) activity, which in turn regulates the contractile state of the intestinal smooth muscle.[4][5] By blocking 5-HT3 receptors on enteric neurons, Alosetron inhibits the release of excitatory neurotransmitters such as acetylcholine (B1216132) (ACh), thereby reducing smooth muscle contraction and slowing colonic transit.[4][5] This property makes Alosetron a valuable tool for studying the role of 5-HT3 receptors in regulating gut motility and a therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS-D).[6][7]
Data Presentation
The following tables summarize the quantitative data on the effects of Alosetron hydrochloride in smooth muscle contraction studies.
| Parameter | Tissue/Model | Species | This compound Concentration | Effect | Reference(s) |
| IC50 | Colon | Murine (Female) | 0.9 µM (0.3–2.9 µM, 95% CI) | Inhibition of Migrating Motor Complex (MMC) frequency | [6] |
| Colon | Murine (Male) | 0.6 µM (0.4–1.0 µM, 95% CI) | Inhibition of Migrating Motor Complex (MMC) frequency | [6] | |
| Small Intestine | Murine (Female) | 0.6 µM (0.4–1.0 µM, 95% CI) | Inhibition of Migrating Motor Complex (MMC) frequency | [6] | |
| Small Intestine | Murine (Male) | 1.5 µM (0.7–3.6 µM, 95% CI) | Inhibition of Migrating Motor Complex (MMC) frequency | [6] | |
| Threshold of Inhibition | Small Intestine | Murine (Female) | 20 nM | Inhibition of Migrating Motor Complex (MMC) frequency | [6] |
| Complete Abolishment | Small and Large Intestine | Murine | 10 µM | Abolished all Migrating Motor Complexes (MMCs) | [6] |
| Direct Muscle Effect | Jejunum and Colon | Canine and Human | > 30 µM | Altered bethanechol-stimulated contractions | [4] |
| Neuronal Inhibition | Myenteric and Submucosal Neurons | Guinea Pig | ~55 nM (Half-maximal inhibition) | Blocked fast 5-HT3-mediated depolarization | [8] |
Experimental Protocols
Isolated Smooth Muscle Strip Preparation and Organ Bath Assay
This protocol describes the preparation of intestinal smooth muscle strips and their use in an organ bath to study the effects of Alosetron on agonist-induced and electrically-induced contractions.
Materials:
-
Animal model (e.g., guinea pig, rat, mouse)
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Dissection tools (scissors, forceps)
-
Petri dish with Sylgard® base
-
Krebs-Henseleit solution (see composition below), pre-warmed to 37°C and gassed with 95% O2 / 5% CO2 (carbogen)
-
Organ bath system with force-displacement transducer
-
Data acquisition system
-
Acetylcholine (ACh) or Carbachol (CCh) stock solution
-
This compound stock solution
-
Electrical field stimulation (EFS) electrode assembly
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
Procedure:
-
Tissue Dissection: Euthanize the animal and dissect a segment of the desired intestine (e.g., ileum, colon). Place the segment in ice-cold, carbogen-gassed Krebs-Henseleit solution.
-
Muscle Strip Preparation: Gently remove the luminal contents. Isolate longitudinal or circular smooth muscle strips (approximately 10-15 mm in length and 2-3 mm in width).[6][9]
-
Mounting in Organ Bath: Mount the muscle strip vertically in an organ bath chamber containing pre-warmed and gassed Krebs-Henseleit solution. Attach one end to a fixed hook and the other to a force-displacement transducer.[10]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.[6][11]
-
Viability Check: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Experimental Protocol for Agonist-Induced Contractions:
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for an agonist like acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Repeat the agonist cumulative concentration-response curve in the presence of Alosetron.
-
-
Experimental Protocol for Electrically-Induced Contractions:
-
Position the EFS electrodes parallel to the muscle strip.
-
Apply electrical field stimulation (e.g., 5-10 Hz, 0.5 ms (B15284909) pulse duration, 60 V for a train duration of 10-20 seconds) to elicit a neurally-mediated contraction.[1][12]
-
After obtaining a stable EFS-induced contraction, add increasing concentrations of this compound to the bath to determine its inhibitory effect.
-
Migrating Motor Complex (MMC) Recording in Isolated Intestinal Segments
This protocol is used to study the effect of Alosetron on the spontaneous rhythmic contractions of the intestine.
Materials:
-
Mouse model
-
Dissection tools
-
Organ bath or perfusion chamber specifically designed for recording MMCs from intestinal segments
-
Krebs-Henseleit solution
-
Data acquisition system to record motor patterns
Procedure:
-
Tissue Dissection: Dissect a segment of the terminal ileum or colon from a mouse.[6]
-
Mounting: Cannulate the oral and anal ends of the intestinal segment in the organ bath and perfuse the lumen with Krebs-Henseleit solution.
-
Recording: Record the spontaneous migrating motor complexes (MMCs) for a baseline period.
-
Drug Application: Introduce this compound into the superfusing solution at various concentrations.
-
Analysis: Analyze the frequency, amplitude, and propagation velocity of the MMCs before and after the application of Alosetron.
Visualization of Signaling Pathways and Workflows
References
- 1. Pharmacological characteristics of the postsynaptically mediated contractile responses of guinea-pig ileum to long-lasting electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conractile responses of guinea-pig ileum to high-frequency electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal motility stimulating drugs and 5-HT receptors on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: effects of the 5-HT3 receptor antagonist alosetron on neuromuscular transmission in canine and human intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alosetron on bowel urgency and global symptoms in women with severe, diarrhea-predominant irritable bowel syndrome: analysis of two controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 7. brieflands.com [brieflands.com]
- 8. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Regional Difference in Colonic Motility Response to Electrical Field Stimulation in Guinea Pig [jnmjournal.org]
Application Notes and Protocols for Electrophysiological Recording of Enteric Neurons with Alosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] These receptors are ligand-gated ion channels extensively located on enteric neurons within the gastrointestinal (GI) tract.[2][3] Activation of 5-HT3 receptors by serotonin (B10506) (5-HT) leads to rapid neuronal depolarization, influencing visceral pain perception, colonic transit, and GI secretions.[2][3] In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), where abnormal serotonin signaling is implicated, Alosetron helps to alleviate symptoms by blocking these receptors.[3]
These application notes provide detailed protocols for the electrophysiological investigation of Alosetron's effects on enteric neurons. The methodologies described herein are essential for researchers studying visceral hypersensitivity, GI motility, and the development of novel therapeutics targeting the enteric nervous system (ENS).
Data Presentation: Quantitative Effects of 5-HT3 Antagonists on Enteric Neurons
The following tables summarize the quantitative data on the effects of 5-HT3 receptor antagonists, including Alosetron, on the electrophysiological properties of enteric neurons.
| Parameter | Drug | Concentration | Species/Tissue | Effect | Reference |
| 5-HT mediated depolarization | Alosetron | ~55 nmol/L (IC50) | Guinea-pig myenteric and submucosal neurons | Half-maximal inhibition | [1] |
| Migrating Motor Complex (MMC) Frequency | Alosetron | 20 nM (Threshold of inhibition) | Female mouse small intestine | Inhibition | [4] |
| Migrating Motor Complex (MMC) Frequency | Alosetron | 10 µM | Mouse small intestine | Abolished | [4] |
| Fractional release of Acetylcholine | Alosetron | > 30 µM | Human jejunal muscle | Decrease | [5] |
| Drug | IC50 for inhibiting 5-HT mediated depolarization | IC50 for inhibiting nicotinic depolarizations | Species/Tissue | Reference |
| ICS 205-930 | 12 nM | 4 µM | Guinea-pig submucosal neurons | [6][7] |
| GR 38032F | 100 nM | 12 µM | Guinea-pig submucosal neurons | [6][7] |
| MDL 72222 | 3 µM | 11 µM | Guinea-pig submucosal neurons | [6][7] |
| Cocaine | 3 µM | 6 µM | Guinea-pig submucosal neurons | [6][7] |
| Curare | 20 µM | 17 µM | Guinea-pig submucosal neurons | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Myenteric Plexus for Electrophysiological Recording
This protocol describes the dissection and preparation of the longitudinal muscle-myenteric plexus (LMMP) from the mouse duodenum, a standard preparation for studying enteric neurons in their native environment.[8][9]
Materials:
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Sylgard-coated petri dish
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Excise a segment of the duodenum and place it in ice-cold Krebs solution.
-
Gently flush the lumen to remove contents.
-
Under a dissection microscope, make a longitudinal incision along the mesenteric border.
-
Pin the tissue flat in a Sylgard-coated dish with the mucosal side up.
-
Carefully remove the mucosa and submucosa layers by sharp dissection to expose the underlying circular muscle.[8][9]
-
Peel away the circular muscle layer to expose the myenteric plexus, which is attached to the longitudinal muscle.[8][9]
-
For patch-clamp recordings, a brief enzymatic digestion may be required. Incubate the LMMP preparation in Krebs solution containing collagenase and protease for a short duration to facilitate access to the neuronal cell bodies.[8]
-
Wash the preparation thoroughly with fresh Krebs solution to remove enzymes.
-
The LMMP preparation is now ready for transfer to the recording chamber.
Protocol 2: Patch-Clamp Recording of Myenteric Neurons
This protocol outlines the whole-cell patch-clamp technique to record ion channel activity and membrane potential from individual enteric neurons.[8][10][11]
Materials:
-
LMMP preparation
-
Recording chamber with continuous perfusion of oxygenated Krebs solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.5 Na-GTP), adjusted to pH 7.3 with KOH.
-
Alosetron stock solution
Procedure:
-
Mount the LMMP preparation in the recording chamber and perfuse with Krebs solution at a constant rate.
-
Visualize the myenteric ganglia using an upright microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Using a micromanipulator, approach a neuron within a ganglion with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal).[8]
-
Rupture the patch of membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Record baseline neuronal activity, including resting membrane potential, action potentials, and synaptic activity.
-
To study the effect of Alosetron, add the desired concentration of the drug to the perfusing Krebs solution.
-
Record changes in neuronal activity in the presence of Alosetron. To study its effect on 5-HT induced responses, co-apply 5-HT and Alosetron.
-
Analyze the data to quantify changes in firing frequency, action potential characteristics, and synaptic events.
Protocol 3: Intracellular Recording of Enteric Neurons
This protocol describes the use of sharp microelectrodes for intracellular recording of membrane potential and synaptic potentials from enteric neurons.[6][7]
Materials:
-
LMMP preparation
-
Recording chamber
-
Intracellular recording amplifier
-
Glass microelectrodes (filled with 2 M KCl, ~80-120 MΩ resistance)
-
Micromanipulator
-
Alosetron stock solution
Procedure:
-
Secure the LMMP preparation in the recording chamber and perfuse with oxygenated Krebs solution.
-
Position a sharp microelectrode over a myenteric ganglion using a micromanipulator.
-
Carefully advance the microelectrode to impale a neuron. Successful impalement is indicated by a sharp drop in membrane potential to a stable negative value.
-
Record the resting membrane potential and any spontaneous synaptic activity.
-
Stimulate presynaptic nerve fibers using a focal stimulating electrode to evoke excitatory postsynaptic potentials (EPSPs).
-
Apply 5-HT to the bath to induce a depolarization of the neuronal membrane.
-
Introduce Alosetron into the perfusate and observe its effect on the 5-HT-induced depolarization and stimulus-evoked EPSPs.
-
Determine the concentration-dependent inhibition of the 5-HT response by Alosetron to calculate the IC50 value.
Visualizations
Signaling Pathway of Alosetron's Action
Caption: Mechanism of Alosetron at the 5-HT3 receptor on an enteric neuron.
Experimental Workflow for Electrophysiological Recording
References
- 1. Patch clamp recording from enteric neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal motility stimulating drugs and 5-HT receptors on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Open Access) Effects of 5‐HT3 receptor antagonists on 5‐HT and nicotinic depolarizations in guinea‐pig submucosal neurones (1990) | S. Vanner | 59 Citations [scispace.com]
- 4. protocols.io [protocols.io]
- 5. Electrophysiological and morphological features of myenteric neurons of human colon revealed by intracellular recording and dye fills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT3 receptor antagonists on 5-HT and nicotinic depolarizations in guinea-pig submucosal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: effects of the 5-HT3 receptor antagonist alosetron on neuromuscular transmission in canine and human intestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 11. Effects of alosetron on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Alosetron Hydrochloride: A Potent Tool for Investigating Serotonin Signaling in the Gastrointestinal Tract
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron (B1665255) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This compound has proven invaluable for elucidating the complex role of serotonin signaling in regulating gastrointestinal (GI) function. In the gut, serotonin is a key neurotransmitter and paracrine signaling molecule, influencing motility, secretion, and visceral sensation.[3] Dysregulation of serotonergic pathways is implicated in various functional bowel disorders, most notably irritable bowel syndrome with diarrhea (IBS-D). Alosetron's high affinity and specificity for the 5-HT3 receptor make it an exceptional pharmacological tool to dissect these pathways in both in vitro and in vivo models. These application notes provide a comprehensive overview of alosetron's utility in research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
Serotonin released from enterochromaffin (EC) cells in the gut epithelium activates 5-HT3 receptors on enteric neurons and extrinsic afferent nerve fibers. This activation leads to neuronal depolarization, which in turn modulates visceral pain perception, colonic transit, and intestinal secretions.[3] Alosetron competitively blocks these 5-HT3 receptors, thereby inhibiting the downstream effects of serotonin. This antagonism results in reduced visceral pain, slowed colonic transit, and decreased GI secretions.[2]
Data Presentation
The following table summarizes key quantitative data for alosetron hydrochloride, providing a basis for experimental design and interpretation.
| Parameter | Value | Species/System | Notes |
| pA2 Value | 7.164 ± 0.04 | Guinea Pig Ileum | The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.[4] |
| Effective in vitro Concentration | 1-10 µM | Guinea Pig Distal Colon | Concentration range shown to temporarily block peristaltic contractions.[5] |
| Effective in vivo Dose (rodents) | 0.1 mg/kg (subcutaneous) | Rat | Dose shown to increase visceromotor response to colorectal distension in a model of visceral hypersensitivity.[6] |
| Clinical Dose (humans) | 0.5 - 1 mg twice daily | Human | Approved dosage for the treatment of severe diarrhea-predominant IBS in women. |
Note: Specific Ki (binding affinity) and IC50 (half-maximal inhibitory concentration) values for alosetron at the 5-HT3 receptor in gut-specific assays were not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Serotonin Synthesis and Signaling in the Gut
The following diagram illustrates the synthesis of serotonin in enterochromaffin cells and its subsequent signaling to enteric neurons, which is the target of alosetron's action.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Alosetron, a 5‐HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers | Semantic Scholar [semanticscholar.org]
- 3. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models of Irritable Bowel Syndrome Using Alosetron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] In the gastrointestinal (GI) tract, 5-HT3 receptors are predominantly located on enteric neurons where they play a crucial role in regulating visceral pain, colonic transit, and GI secretions.[1][3] In individuals with diarrhea-predominant Irritable Bowel Syndrome (IBS-D), abnormal serotonin signaling is thought to contribute to the hallmark symptoms of abdominal pain, discomfort, and altered bowel habits.[3] By blocking 5-HT3 receptors, Alosetron effectively mitigates the downstream signaling pathways that lead to these symptoms.[3]
These application notes provide detailed protocols for utilizing this compound in established in vivo models of IBS, focusing on the key endpoints of visceral hypersensitivity and gastrointestinal motility. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Alosetron and other novel therapeutic agents for IBS.
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron's therapeutic effects in IBS-D stem from its competitive antagonism of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] In the gut, serotonin (5-HT) is released by enterochromaffin cells and activates 5-HT3 receptors on afferent nerve terminals, leading to neuronal depolarization and the transmission of nociceptive (pain) signals to the central nervous system.[4] Alosetron blocks this interaction, thereby reducing the perception of visceral pain.[3] Furthermore, by modulating neuronal activity in the enteric nervous system, Alosetron slows colonic transit time and reduces intestinal fluid secretion, which helps to normalize bowel function in diarrhea-predominant conditions.[3][5]
In Vivo Models and Experimental Protocols
Visceral Hypersensitivity Model: Colorectal Distension (CRD) in Rats
This model is widely used to assess visceral nociception by measuring the animal's reflex response to mechanical distension of the colorectum.
Experimental Workflow:
References
- 1. Differences between 5‐HT3 receptor antagonists in modulation of visceral hypersensitivity | Semantic Scholar [semanticscholar.org]
- 2. Influence of 5‐HT3 receptor antagonists in visceromotor and nociceptive responses to rectal distension before and during experimental colitis in rats * | Semantic Scholar [semanticscholar.org]
- 3. 5-HT3-receptor antagonist inhibits visceral pain differently in chemical and mechanical stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Notes and Protocols: Calcium Imaging in Cultured Neurons with Alosetron Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) imaging is a widely adopted technique to investigate neuronal activity and intracellular signaling pathways. By visualizing fluctuations in intracellular calcium concentrations, researchers can gain insights into the effects of pharmacological compounds on neuronal function. Alosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT₃ receptor.[1][2][3][4] These receptors are ligand-gated ion channels that, upon activation, are permeable to cations, including sodium, potassium, and calcium, leading to neuronal depolarization.[5][6][7] This document provides detailed protocols for performing calcium imaging in cultured neurons to assess the inhibitory effect of Alosetron on 5-HT₃ receptor-mediated calcium influx.
Mechanism of Action
Alosetron selectively blocks the 5-HT₃ receptor, a non-selective cation channel.[2][3][4] In the context of neuronal signaling, the binding of serotonin (5-HT) to the 5-HT₃ receptor opens this channel, allowing an influx of cations, which includes Ca²⁺.[5][7] This influx of positive ions results in the depolarization of the neuron. Alosetron, by acting as an antagonist, prevents the binding of serotonin and thereby inhibits the opening of the ion channel. This action is expected to reduce or block the increase in intracellular calcium that would normally be induced by a 5-HT₃ receptor agonist.
Data Presentation: Representative Quantitative Data
The following table summarizes representative data from a hypothetical calcium imaging experiment designed to measure the inhibitory effect of Alosetron on serotonin-induced calcium transients in cultured primary neurons. The data is presented as the mean ± standard error of the mean (SEM).
| Treatment Condition | Peak Fluorescence (ΔF/F₀) | Rise Time (seconds) | Decay Time (seconds) |
| Vehicle Control | 0.15 ± 0.02 | N/A | N/A |
| Serotonin (10 µM) | 1.85 ± 0.15 | 2.5 ± 0.3 | 15.2 ± 1.8 |
| Alosetron (1 µM) + Serotonin (10 µM) | 0.25 ± 0.04 | 1.8 ± 0.5 | 10.5 ± 2.1 |
| Alosetron (1 µM) alone | 0.16 ± 0.03 | N/A | N/A |
Table 1: Representative data demonstrating the inhibitory effect of Alosetron on serotonin-induced calcium transients. ΔF/F₀ represents the change in fluorescence intensity over the baseline fluorescence.
Experimental Protocols
I. Primary Neuronal Culture
This protocol outlines the basic steps for establishing a primary neuronal culture from rodent embryos.
-
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., glass-bottom dishes or multi-well plates)
-
Standard cell culture incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and isolate the desired brain region (e.g., hippocampus or cortex).
-
Transfer the tissue to the dissection medium.
-
Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the dissociated neurons onto the coated culture vessels at a desired density.
-
Maintain the neuronal culture in the incubator, performing partial media changes every 2-3 days.
-
Allow the neurons to mature for at least 7-10 days in vitro before conducting calcium imaging experiments.
-
II. Calcium Imaging Protocol using Fluo-4 AM
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium.
-
Materials:
-
Mature primary neuronal culture
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or a Krebs-Ringer's solution)[2]
-
5-HT₃ receptor agonist (e.g., Serotonin or m-chlorophenylbiguanide (B1675964) (mCPBG))
-
Alosetron hydrochloride
-
Fluorescence microscope equipped with a suitable filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm), a digital camera, and time-lapse imaging software.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Loading Solution: Just before use, prepare the loading solution by diluting the Fluo-4 AM stock solution in imaging buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersal.[8]
-
Agonist and Antagonist Solutions: Prepare stock solutions of serotonin and Alosetron in water or an appropriate solvent. Further dilute to the final working concentrations in the imaging buffer.
-
-
Procedure:
-
Dye Loading:
-
Aspirate the culture medium from the neurons.
-
Gently wash the cells once with imaging buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in the dark.[8]
-
After incubation, wash the cells 2-3 times with fresh imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 15-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the culture dish on the microscope stage.
-
Acquire a baseline fluorescence signal for a few minutes.
-
For the antagonist condition, perfuse the cells with the Alosetron solution and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiate the time-lapse recording and apply the serotonin solution to stimulate the 5-HT₃ receptors.
-
Continue recording to capture the peak calcium response and its subsequent decay.
-
For control experiments, apply the vehicle or serotonin alone.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Quantify parameters such as the peak amplitude of the calcium transient, the time to peak (rise time), and the time for the signal to return to baseline (decay time).
-
-
Visualizations
Signaling Pathway of Alosetron
Caption: Alosetron blocks the 5-HT₃ receptor, preventing serotonin-induced calcium influx.
Experimental Workflow for Calcium Imaging
Caption: Workflow for assessing Alosetron's effect on neuronal calcium signaling.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin-Mediated Activation of Serotonin Receptor Type 1 Oppositely Modulates Voltage-Gated Calcium Channel Currents in Rat Sensory Neurons Innervating Hindlimb Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of neuronal network properties from the spectral analysis of calcium imaging signals in neuronal cultures [frontiersin.org]
- 5. Serotonin induces the increase in intracellular Ca2+ that enhances neurite outgrowth in PC12 cells via activation of 5-HT3 receptors and voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. 5-HT Inhibits Calcium Current and Synaptic Transmission from Sensory Neurons in Lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: A Comprehensive Guide to Measuring the Effects of Alosetron Hydrochloride on Colonic Transit Time
Introduction
Alosetron (B1665255) hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies.[3][4] The pathophysiology of IBS-D is complex but involves visceral hypersensitivity and altered gastrointestinal motility, where serotonin (B10506) (5-HT) plays a crucial role.[1][5] Alosetron's therapeutic effect is mediated by its blockade of 5-HT3 receptors in the enteric nervous system, which modulates intestinal motility, secretion, and sensation.[5] A key pharmacodynamic effect of Alosetron is the slowing of colonic transit, which contributes to its efficacy in treating diarrhea.[6][7][8]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals to accurately measure the effects of Alosetron hydrochloride on colonic transit time (CTT).
Mechanism of Action: 5-HT3 Receptor Antagonism
Serotonin, primarily released by enterochromaffin cells in the gut, activates 5-HT3 receptors on enteric neurons.[1] This activation leads to the opening of non-selective cation channels, resulting in neuronal depolarization.[3] This process enhances the regulation of visceral pain, increases colonic motility, and stimulates gastrointestinal secretions, all of which are key factors in the symptoms of IBS-D.[1][3]
Alosetron selectively binds to and blocks these 5-HT3 receptors.[5] This antagonism inhibits the downstream signaling cascade, resulting in a modulation of the enteric nervous system.[3] The primary outcomes of this blockade are a reduction in visceral pain perception and a decrease in gut motility, which manifests as a delay or increase in colonic transit time.[7][9]
Experimental Protocols for Measuring Colonic Transit Time
Several validated methods exist to measure CTT, each with distinct advantages and considerations.[10] The most widely used and accessible method is the radiopaque marker study.[11] Alternatives include colonic scintigraphy and wireless motility capsules.[12]
Protocol 1: Radiopaque Marker Colonic Transit Study
This method is considered a reliable, inexpensive, and simple technique to quantify total and segmental CTT.[11][13] It involves the ingestion of radiopaque markers and subsequent abdominal X-rays to track their progression through the colon.[13][14]
Materials:
-
Gelatin capsules containing a known number of radiopaque markers (e.g., 20 or 24 markers per capsule).[13]
-
Standard X-ray equipment.
Methodology (Multiple Marker, Single X-ray Protocol):
-
Patient Instruction: Instruct participants to cease any medications that may affect gastrointestinal motility (e.g., laxatives, enemas) for a period leading up to and during the study.[11]
-
Marker Ingestion: The participant swallows one capsule containing radiopaque markers at the same time each day for six consecutive days (Day 1 to Day 6).[14]
-
Imaging: On Day 7, a single abdominal X-ray is taken.[14]
-
Marker Analysis: The number of markers retained in the colon is counted. The colon is typically divided into three segments for analysis: right colon, left colon, and rectosigmoid colon.
-
CTT Calculation: Total CTT (in days) is calculated by multiplying the total number of retained markers by a correction factor (e.g., 1.2 for capsules with 20 markers or 1.0 for capsules with 24 markers).[10] Segmental transit times can be calculated similarly based on the number of markers in each colonic segment.
-
Study Design for Alosetron: In a clinical trial setting, this procedure would be performed at baseline and again after a treatment period with Alosetron or a placebo. A randomized, double-blind, placebo-controlled crossover design is often employed.[8]
Protocol 2: Colonic Scintigraphy (Alternative Method)
This technique involves administering a radioactive isotope and tracking its movement through the gastrointestinal tract with a gamma camera.[11] It can provide detailed quantitative data on both regional and whole-colon transit.[11][12]
-
Isotope Delivery: The radionuclide (e.g., 111In-DTPA) is delivered to the colon, often within a pH-sensitive coated capsule that dissolves in the distal ileum.[11]
-
Imaging: Serial images are acquired over 24-72 hours to monitor the progression of the isotope.
-
Data Analysis: Geometric centers of radioactivity are calculated at various time points to quantify transit.
Data Presentation: Effects of Alosetron on Colonic Transit
The following table summarizes quantitative data from key clinical studies investigating the effects of Alosetron on colonic transit time.
| Study | Alosetron Dosage | Study Population | Method | Key Findings on Colonic Transit Time (CTT) |
| Houghton L.A., et al. (2000)[8] | 2 mg twice daily for 8 days | 13 IBS patients and 12 healthy volunteers | Radiopaque Markers | Significantly increased CTT by prolonging left colonic transit in both IBS patients and healthy controls. A tendency for delayed whole gut transit was observed in IBS patients and confirmed in controls.[8] |
| Thumshirn M., et al. (2000)[15] | 1 mg or 4 mg twice daily for 4 weeks | 25 non-constipated IBS patients | Scintigraphy | The 1 mg dose showed a non-significant retardation of proximal colonic transit . Overall, the study concluded no significant effect on gastrointestinal transit at the doses tested.[15] |
| Camilleri M., et al. (2000)[6] | 2 mg twice daily for 8 days | Healthy volunteers and IBS patients | Scintigraphy | In pharmacodynamic studies, Alosetron increased colonic transit time , which consequently increased whole gut transit time.[6] |
Application Notes for Researchers
-
Patient Population: Alosetron is specifically indicated for women with severe IBS-D.[3] Clinical trial designs should reflect this target population.
-
Contraindications: Alosetron is contraindicated in patients with constipation.[16] A key adverse event is constipation, which can be severe.[4][9] Protocols must include clear criteria for discontinuing the drug if constipation develops.[9]
-
Serious Adverse Events: Researchers must be aware of the rare but serious risk of ischemic colitis associated with Alosetron use.[9] All study protocols should include monitoring for and immediate reporting of symptoms like new or worsening abdominal pain or blood in the stool.[16]
-
Baseline and Control: Establishing a baseline CTT before the intervention is crucial for accurate assessment. A placebo-controlled design is essential to differentiate the drug's effects from natural variations in motility.[8][15]
-
Data Interpretation: When using the radiopaque marker method, normal CTT is generally considered to be between 20-56 hours.[17] A significant increase from baseline or compared to a placebo group following Alosetron administration would demonstrate its pharmacodynamic effect. The distribution of markers can also reveal effects on specific segments of the colon.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [PDF] Alosetron, a 5‐HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers | Semantic Scholar [semanticscholar.org]
- 3. Alosetron: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Interpret a Functional or Motility Test - Colon Transit Study [jnmjournal.org]
- 11. medscape.com [medscape.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. genieur.eu [genieur.eu]
- 14. [Measurement of colon transit time] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of alosetron on gastrointestinal transit time and rectal sensation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alosetron (Lotronex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. radiopaedia.org [radiopaedia.org]
Troubleshooting & Optimization
Alosetron hydrochloride solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of alosetron (B1665255) hydrochloride in common experimental buffers.
Frequently Asked Questions (FAQs)
FAQ: Solubility
1. What is the general solubility of alosetron hydrochloride?
This compound is a white to beige solid. Its solubility is highly dependent on the pH of the solvent. It is freely soluble in water and acidic solutions but shows significantly lower solubility in neutral to basic aqueous buffers.[1][2][3]
2. How soluble is this compound in different solvents and buffers?
The solubility varies significantly across different media. For aqueous buffers, solubility decreases dramatically as the pH increases.[1][3] For maximum solubility in aqueous buffers like PBS, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the buffer.[4]
Data Summary: Solubility of this compound
| Solvent/Buffer | Solubility | Reference |
|---|---|---|
| Water | 61 mg/mL | [1][2][3] |
| 0.1M Hydrochloric Acid (HCl) | 42 mg/mL | [1][3] |
| Phosphate Buffer (pH 6.0) | 0.3 mg/mL | [1][3] |
| Phosphate Buffer (pH 8.0) | < 0.1 mg/mL | [1][3] |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Ethanol | ~0.5 mg/mL | [4] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL |[4] |
3. Why does the solubility of this compound decrease so much at a higher pH?
The decrease in solubility in neutral to alkaline conditions is due to the chemical structure of alosetron. As the pH increases above its pKa, the molecule becomes less protonated (less ionized), leading to a significant reduction in its aqueous solubility. This is a common characteristic of many pharmaceutical compounds with basic functional groups.[5][6]
FAQ: Stability
1. Under what conditions is this compound stable or unstable?
Forced degradation studies, conducted according to ICH guidelines, show that this compound is generally stable under acidic, neutral, thermal (heat), and photolytic (light) stress conditions.[7][8] However, it is labile and prone to degradation under basic (alkaline hydrolysis) and oxidative conditions.[7][8]
Data Summary: Stability of this compound under Stress Conditions
| Stress Condition | Stability Outcome | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., HCl) | Stable | [7][8] |
| Neutral Hydrolysis (e.g., Water) | Stable | [7][8] |
| Base Hydrolysis (e.g., NaOH) | Labile (Degrades) | [7][8] |
| Oxidation (e.g., H₂O₂) | Labile (Degrades) | [7][8] |
| Thermal (Heat) | Stable | [7][8] |
| Photolytic (UV Light) | Stable |[8] |
2. What is the recommended storage for this compound solutions?
As a crystalline solid, this compound is stable for years when stored at -20°C.[4] However, aqueous solutions are not recommended for storage for more than one day.[4] For experiments, it is always best to prepare fresh solutions.
Troubleshooting Guides
Issue: My this compound is precipitating out of my neutral buffer (e.g., PBS pH 7.4).
-
Cause: This is expected behavior. This compound has very low solubility at neutral to alkaline pH (<0.1 mg/mL at pH 8).[1][3]
-
Solution 1: Use a Co-solvent. First, dissolve the this compound in a small amount of DMSO to create a concentrated stock solution. Then, perform a stepwise dilution into your aqueous buffer. A final concentration of ~0.2 mg/mL can be achieved in a 1:4 DMSO:PBS (pH 7.2) solution.[4]
-
Solution 2: Adjust pH. If your experimental conditions allow, use a buffer with a more acidic pH (below 6) to increase solubility.
-
Solution 3: Sonication. Gentle warming and sonication may help dissolve the compound, but be aware that precipitation may still occur over time as the solution returns to equilibrium.
Issue: I am observing degradation of my compound in my experimental setup.
-
Cause 1: High pH. If your buffer system is alkaline (pH > 7), you may be observing base-catalyzed hydrolysis.[7][8]
-
Cause 2: Oxidizing Agents. Check if any components of your media or experimental system have oxidizing properties. Alosetron is known to be labile to oxidation.[7][8]
-
Solution:
-
Ensure the pH of your buffer system is within the stable range (acidic to neutral).
-
Avoid introducing oxidizing agents. If they are necessary for the experiment, the short half-life of alosetron under these conditions must be considered in the experimental design and data interpretation.
-
Always use freshly prepared solutions for your experiments.[4]
-
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
Caption: Relationship between chemical conditions and alosetron stability.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for determining the stability of this compound and separating it from its degradation products.[7][9]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Glacial acetic acid (HPLC grade)
-
Water (HPLC grade, obtained from a Milli-Q system or equivalent)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection (e.g., Shimadzu LC-2020 series or equivalent).[10]
-
Column: C18 analytical column (e.g., Jones Chromatography C18, 150 mm x 4.6 mm; 3 µm particle size).[7]
-
Mobile Phase: A mixture of 0.01 M ammonium acetate and acetonitrile in a 75:25 (v/v) ratio. The pH of the ammonium acetate buffer should be adjusted to 3.5 with glacial acetic acid before mixing with acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 217 nm.[7]
-
Injection Volume: 20 µL.[8]
-
Elution Mode: Isocratic.[7]
3. Preparation of Solutions:
-
Mobile Phase Preparation:
-
To prepare 1 L of 0.01 M ammonium acetate, dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC-grade water.
-
Adjust the pH of this solution to 3.5 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 750 mL of the pH-adjusted buffer with 250 mL of acetonitrile.
-
Degas the final mobile phase solution before use (e.g., by sonication).
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask and dissolve in the mobile phase.
-
-
Working Standard Solutions (e.g., 100-1500 ng/mL):
4. Sample Preparation for Stability Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Dissolve the drug in 0.1 N HCl or 0.1 N NaOH and heat as required. Before injection, neutralize the samples (base with acid, acid with base) and dilute with the mobile phase to the target concentration.[8]
-
Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a specified duration. Dilute with the mobile phase before injection.[8]
-
Thermal Degradation: Store a solution of the drug at an elevated temperature (e.g., 60°C) for a specified time. Dilute with the mobile phase before injection.[11]
-
Photodegradation: Expose a solution of the drug to UV light (e.g., at 245 nm and 365 nm) for 24 hours. Dilute with the mobile phase before injection.[8]
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent alosetron peak. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main drug peak.[8]
References
- 1. This compound | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. banglajol.info [banglajol.info]
Technical Support Center: Optimizing Alosetron Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Alosetron (B1665255) hydrochloride in in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Alosetron hydrochloride?
A1: Alosetron is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to neuronal depolarization.[3] By blocking this receptor, Alosetron inhibits the actions of serotonin, which plays a role in visceral pain, colonic transit, and gastrointestinal secretions.[2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on published data, a concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays. An IC50 of approximately 55 nM has been reported for the inhibition of 5-HT3-mediated depolarization in guinea-pig submucosal neurons.[4] In studies on murine intestinal motility, a threshold of inhibition was observed at 20 nM, with complete abolishment of migrating motor complexes at 10 µM.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water (61 mg/mL) and 0.1M hydrochloric acid (42 mg/mL).[6][7] For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent such as water or dimethyl sulfoxide (B87167) (DMSO). When preparing a stock solution, ensure the powder is fully dissolved. It is recommended to then filter-sterilize the stock solution.
Q4: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media can be a challenge with hydrochloride salts. Here are some troubleshooting steps:
-
Lower the final concentration: The solubility of this compound decreases as the pH increases.[6] Cell culture media are typically buffered around pH 7.4, which can lead to precipitation. Try using a lower final concentration of the compound.
-
Increase the solvent concentration: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. However, a slightly higher but non-toxic concentration of DMSO may be necessary to maintain solubility.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the risk of precipitation over time.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound solution may help improve solubility.[8]
Q5: How stable is this compound in solution?
A5: When stored as a stock solution in DMSO at -20°C or -80°C, this compound should be stable for several months.[4] Aqueous stock solutions may be less stable and should be prepared fresh more frequently. The stability in cell culture media over the course of a multi-day experiment should be empirically determined if it is a concern.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 61 mg/mL | [6][7] |
| 0.1M Hydrochloric Acid | 42 mg/mL | [6][7] |
| pH 6 Phosphate Buffer | 0.3 mg/mL | [6][7] |
| pH 8 Phosphate Buffer | <0.1 mg/mL | [6][7] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell/Tissue Type | Effective Concentration | Reference |
| Inhibition of 5-HT3-mediated depolarization | Guinea-pig submucosal neurons | IC50: ~55 nM | [4] |
| Inhibition of migrating motor complexes | Murine terminal ileum (female) | Threshold: 20 nM | [5] |
| Abolishment of migrating motor complexes | Murine terminal ileum | 10 µM | [5] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4]
Protocol 2: General Cell-Based Assay for 5-HT3 Receptor Antagonism
-
Cell Plating: Seed cells known to express 5-HT3 receptors (e.g., HT-29, HEK293-5HT3R) in a suitable multi-well plate at a predetermined density.
-
Cell Culture: Culture the cells overnight to allow for attachment.
-
Compound Addition: The following day, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a known concentration of a 5-HT3 receptor agonist, such as serotonin or 2-methyl-5-HT, to the wells.
-
Assay Readout: Measure the cellular response using a suitable assay, such as a calcium influx assay or a membrane potential assay.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the response in the treated wells to the control wells.
Visualizations
Caption: Alosetron blocks serotonin from binding to the 5-HT3 receptor.
Caption: A typical experimental workflow for evaluating Alosetron's efficacy.
Caption: A guide to resolving common solubility problems with Alosetron.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alosetron on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Alosetron Hydrochloride
For researchers, scientists, and drug development professionals utilizing Alosetron hydrochloride, this technical support center provides essential guidance on identifying, understanding, and mitigating potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alosetron?
Alosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3][4][5] The 5-HT3 receptor is a ligand-gated ion channel, and its inhibition by Alosetron modulates the enteric nervous system, affecting visceral pain, colonic transit, and gastrointestinal secretions.[1][2][3]
Q2: What are the known or hypothesized off-target effects of Alosetron?
The most significant clinically observed adverse effect suspected to be an off-target effect is ischemic colitis.[6] The leading hypothesis is that by blocking 5-HT3 receptors, Alosetron increases the local concentration of serotonin, which can then act on other serotonin receptor subtypes, such as 5-HT1 and 5-HT2 receptors, leading to vasoconstriction.[6] Additionally, research has shown that Alosetron has a binding affinity for the 5-HT2B receptor.
Q3: Are there any known interactions of Alosetron with protein kinases?
Currently, there is no publicly available data from broad kinase profiling screens to suggest that Alosetron acts as a kinase inhibitor. However, it is good practice to consider this possibility, especially when observing unexpected cellular phenotypes.
Q4: What are the primary metabolic pathways for Alosetron, and how can this influence off-target effects?
Alosetron is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, CYP3A4, and CYP1A2.[5][6] Co-administration of drugs that inhibit these enzymes can increase plasma concentrations of Alosetron, potentially exacerbating both on-target and off-target effects. For instance, potent CYP1A2 inhibitors can significantly increase Alosetron's plasma concentration and half-life.[6]
Troubleshooting Guide
Issue 1: Unexplained Vasoconstriction or Vascular Effects in In Vitro or Ex Vivo Models
Possible Cause: Off-target activity on 5-HT1 or 5-HT2 receptors.
Troubleshooting Steps:
-
Receptor Binding Assays: Perform radioligand binding assays to determine the binding affinity (Ki) of Alosetron for a panel of serotonin receptors, particularly 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C.
-
Functional Assays:
-
Calcium Mobilization Assay: For 5-HT2A and 5-HT2C receptors, which couple to Gq/11, measure changes in intracellular calcium in response to serotonin in the presence and absence of Alosetron. An off-target antagonistic effect would be observed as a rightward shift in the serotonin concentration-response curve.
-
cAMP Assay: For 5-HT1A receptors, which couple to Gi/o, measure forskolin-stimulated cAMP accumulation. An off-target effect could manifest as a potentiation of cAMP levels (antagonism) or an inhibition (agonism).
-
-
Ex Vivo Tissue Bath Assays: Use isolated arterial rings (e.g., mesenteric or coronary arteries) to directly measure the contractile response to serotonin in the presence of varying concentrations of Alosetron. This can provide direct functional evidence of off-target vasoconstrictive or vasodilatory effects.
Issue 2: Unexpected Changes in Cell Signaling Pathways (e.g., ERK, Akt, GSK3β)
Possible Cause: Off-target activation or inhibition of receptors coupled to these pathways, such as the 5-HT2B receptor, or unforeseen interactions with kinases.
Troubleshooting Steps:
-
Receptor Activity Profiling: Screen Alosetron against a panel of G-protein coupled receptors (GPCRs) known to modulate these pathways.
-
Kinase Profiling: To definitively rule out off-target kinase activity, perform a broad-panel kinase inhibitor profiling assay.
-
Western Blot Analysis: If changes in ERK, Akt, or GSK3β phosphorylation are observed, pre-treat cells with known inhibitors of upstream signaling components (e.g., specific serotonin receptor antagonists, GPCR inhibitors) before Alosetron treatment to identify the responsible pathway.
Issue 3: Inconsistent or Unexpected Results in Cellular Proliferation or Viability Assays
Possible Cause: Off-target effects on cell cycle regulation or induction of autophagy, which has been observed with other 5-HT3 antagonists.
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of cells treated with Alosetron.
-
Autophagy Markers: Perform Western blot analysis for key autophagy markers like LC3-II and p62.
-
Confirm 5-HT3 Receptor Expression: Verify the expression of the 5-HT3 receptor in your cell model. If the receptor is not expressed, any observed effects are likely off-target.
Quantitative Data
| Parameter | Receptor | Value | Notes |
| Binding Affinity (pKi) | 5-HT2B | 7.0 ± 0.4 | This indicates a notable affinity for a non-target serotonin receptor subtype.[7] |
Note: This table will be updated as more quantitative data on the off-target interactions of Alosetron becomes available.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of Alosetron for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).
-
Assay Buffer: Use a suitable binding buffer, typically containing Tris-HCl and other salts at physiological pH.
-
Radioligand: Select a high-affinity radiolabeled antagonist for the specific receptor subtype being tested (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of unlabeled Alosetron.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Alosetron concentration.
-
Determine the IC50 value (concentration of Alosetron that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ex Vivo Vasoconstriction Assay
Objective: To functionally assess the effect of Alosetron on vascular tone.
Methodology:
-
Tissue Preparation: Isolate segments of small arteries (e.g., mesenteric or coronary) from a suitable animal model and mount them in a wire myograph system.
-
Physiological Buffer: Maintain the tissue in a heated (37°C), aerated (95% O2, 5% CO2) physiological salt solution.
-
Equilibration: Allow the arterial rings to equilibrate under a standardized resting tension.
-
Viability Check: Test the viability of the tissue by inducing contraction with a high-potassium solution.
-
Concentration-Response Curve:
-
Pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or a thromboxane (B8750289) A2 mimetic like U46619).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of serotonin to generate a concentration-response curve.
-
In a separate set of experiments, incubate the arterial rings with Alosetron for a defined period before generating the serotonin concentration-response curve.
-
-
Data Analysis: Compare the serotonin concentration-response curves in the presence and absence of Alosetron to determine if Alosetron potentiates or inhibits serotonin-induced vasoconstriction.
Visualizations
Caption: Hypothesized off-target signaling pathway of Alosetron leading to vasoconstriction.
References
- 1. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 5. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Alosetron hydrochloride-induced constipation in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alosetron (B1665255) hydrochloride in animal models, with a specific focus on preventing and managing drug-induced constipation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of alosetron hydrochloride and how does it induce constipation?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal (GI) tract.[1] Activation of 5-HT3 receptors by serotonin is involved in the regulation of visceral pain, colonic transit, and GI secretions.[1][4] By blocking these receptors, alosetron inhibits the activation of non-selective cation channels, which in turn modulates the enteric nervous system.[1][3] This action leads to a decrease in colonic motility and an increase in fluid absorption in the intestines, which can result in constipation.[4][5]
Alosetron's 5-HT3 receptor antagonism pathway.
Q2: What are the typical dosages of this compound used to induce constipation in animal models?
The dosage of alosetron required to induce constipation can vary depending on the animal model and study design. Toxicology studies in rats and mice have used a range of oral doses. It is important to conduct dose-response studies to determine the optimal dose for inducing constipation without causing severe adverse effects in your specific experimental setup.
| Animal Model | Route of Administration | Dosage Range | Outcome | Reference |
| Rat | Oral | 1, 5.5, 30 mg/kg/day | No tumorigenic potential observed. | [6] |
| Rat | Oral | 40 mg/kg/day | Hepatic foci of basophilic infiltrates in females after 6-12 months. | [6] |
| Mouse | Oral | 1, 6.5, 40 mg/kg/day | No tumorigenic potential observed. | [6] |
| Rat | Oral | 0.3 mg/kg (three times daily for 7 days) | No significant change in baseline mesenteric and colonic blood flow. | [7] |
Q3: Are there established protocols for preventing alosetron-induced constipation in animal studies?
While specific protocols for preventing alosetron-induced constipation are not widely published, researchers can adapt protocols from loperamide-induced constipation models, which are more common.[8][9][10] These studies often investigate the co-administration of probiotics or herbal remedies. A general approach would be to administer the preventative agent before or concurrently with alosetron and monitor fecal parameters.
Troubleshooting Guides
Problem: High variability in the severity of constipation between animals.
-
Possible Cause: Genetic variability within the animal strain, differences in gut microbiota, or variations in food and water consumption.
-
Troubleshooting Steps:
-
Ensure a consistent diet and ad libitum access to water for all animals.
-
Acclimatize animals for a sufficient period before starting the experiment.
-
Increase the sample size to account for individual variations.
-
Consider using animals from a more genetically homogeneous background if possible.
-
Monitor and record food and water intake for each animal to identify any correlations with the severity of constipation.
-
Problem: Animals develop severe constipation leading to complications like obstipation or megacolon.
-
Possible Cause: The dose of alosetron is too high for the specific animal strain or age.
-
Troubleshooting Steps:
-
Immediately discontinue alosetron administration.
-
Provide supportive care, including hydration and palatable, high-moisture food.
-
Consult with a veterinarian for appropriate treatment, which may include laxatives or enemas.[11]
-
In future experiments, perform a dose-response study to identify a dose that induces constipation without severe complications.
-
Consider a shorter duration of alosetron administration.
-
Problem: The preventative agent being tested does not show any effect against alosetron-induced constipation.
-
Possible Cause: The mechanism of the preventative agent is not effective against 5-HT3 receptor antagonist-induced constipation, the dosage is incorrect, or the timing of administration is not optimal.
-
Troubleshooting Steps:
-
Review the known mechanism of action of your preventative agent. Agents that work through different pathways (e.g., osmotic laxatives, bulk-forming agents, or pro-motility agents targeting other receptors) may be more effective.
-
Conduct a dose-ranging study for the preventative agent in the alosetron-induced constipation model.
-
Vary the timing of administration of the preventative agent (e.g., pre-treatment for several days before alosetron, or co-administration).
-
Ensure the formulation and route of administration of the preventative agent are appropriate for the animal model.
-
Experimental Protocols
Protocol 1: Induction of Constipation with this compound in Rats
-
Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House the rats in individual cages for at least 7 days before the experiment with free access to standard chow and water.
-
Alosetron Administration: Prepare a solution of this compound in sterile water or 0.5% methylcellulose. Administer alosetron orally via gavage at a predetermined dose (e.g., starting with a low dose of 1-5 mg/kg) once daily for 5-7 days. A vehicle control group should receive the same volume of the vehicle.
-
Monitoring:
-
Fecal Parameters: Collect feces daily at the same time. Record the total number of fecal pellets, total weight, and water content (calculated by drying the feces at 60°C until a constant weight is achieved).
-
Body Weight: Record the body weight of each rat daily.
-
Clinical Signs: Observe the animals for any signs of distress, abdominal bloating, or changes in behavior.
-
-
Gastrointestinal Transit Time (Optional): On the final day of the experiment, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally. After a set time (e.g., 30-60 minutes), euthanize the animals and measure the distance traveled by the charcoal meal and the total length of the small intestine. Calculate the gastrointestinal transit rate as (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Co-administration of a Probiotic to Prevent Alosetron-Induced Constipation
-
Study Groups:
-
Group 1: Normal Control (Vehicle for alosetron + Vehicle for probiotic)
-
Group 2: Alosetron Control (Alosetron + Vehicle for probiotic)
-
Group 3: Probiotic Treatment (Alosetron + Probiotic)
-
Group 4: Probiotic Control (Vehicle for alosetron + Probiotic)
-
-
Probiotic Administration: Reconstitute the probiotic in a suitable vehicle (e.g., sterile saline or milk). Administer the probiotic orally via gavage at the desired CFU (Colony Forming Units) daily for a pre-treatment period of 7-14 days before starting alosetron administration. Continue daily probiotic administration throughout the alosetron treatment period.
-
Alosetron Administration and Monitoring: Follow the procedures outlined in Protocol 1.
-
Data Analysis: Compare the fecal parameters and gastrointestinal transit time between the different groups to evaluate the preventative effect of the probiotic.
Workflow for preventing alosetron-induced constipation.
References
- 1. drugs.com [drugs.com]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Alosetron, cilansetron and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 9. Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of probiotics on loperamide-induced constipation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constipation, Obstipation, and Megacolon in Small Animals - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
Alosetron Hydrochloride and CYP Enzymes: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for experiments involving alosetron (B1665255) hydrochloride and its interactions with Cytochrome P450 (CYP) enzymes. The following question-and-answer format directly addresses potential issues to facilitate accurate and efficient research.
Frequently Asked Questions (FAQs)
Q1: Which CYP enzymes are primarily responsible for the metabolism of alosetron?
A1: Alosetron is primarily metabolized by CYP1A2, with minor contributions from CYP3A4 and CYP2C9.[1][2][3] In vivo studies have highlighted the significant role of CYP1A2 in the overall clearance of the drug.[1][2]
Q2: What is the inhibitory potential of alosetron on CYP enzymes?
A2: In vitro studies have shown that at high concentrations (27-fold higher than peak plasma concentrations with a 1 mg dose), alosetron can inhibit CYP1A2 and CYP2E1.[4][5][6][7] However, an in vivo metabolic probe study indicated that alosetron produced a 30% inhibition of CYP1A2 and did not inhibit CYP2E1 under clinical conditions.[4][6][7] In vitro and in vivo studies have demonstrated that alosetron does not inhibit CYP2C9, CYP2C19, or CYP3A4.[4][6]
Q3: What are the expected outcomes when co-administering alosetron with known CYP inhibitors?
A3: Co-administration of alosetron with strong inhibitors of its metabolizing enzymes can lead to significantly increased plasma concentrations of alosetron, potentially increasing the risk of adverse effects. For instance, fluvoxamine, a potent CYP1A2 inhibitor, has been shown to increase alosetron plasma concentrations by approximately 6-fold and prolong its half-life by about 3-fold.[2][8] Similarly, ketoconazole, a strong CYP3A4 inhibitor, can increase mean alosetron plasma concentrations.[1][8]
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in alosetron metabolism rates in human liver microsomes (HLMs).
-
Possible Cause: Genetic polymorphism of CYP1A2, the primary metabolizing enzyme, can lead to inter-individual variability in enzyme activity. The source of the pooled HLMs may have a varied distribution of these polymorphisms.
-
Troubleshooting Steps:
-
Characterize HLM Lot: Whenever possible, use HLMs from a well-characterized pool with known CYP1A2 activity.
-
Use Multiple Donors: If using individual donor HLMs, ensure a sufficient number of donors are included to account for genetic variability.
-
Include Positive Controls: Always run concurrent positive control incubations with a known CYP1A2 substrate (e.g., phenacetin) to assess the metabolic capacity of the HLM batch.
-
Issue 2: Observed inhibition of CYP1A2 by alosetron is lower than expected based on literature.
-
Possible Cause: The concentration of alosetron used may not be high enough to elicit significant inhibition. In vitro inhibition of CYP1A2 by alosetron has been observed at concentrations significantly higher than therapeutic plasma concentrations.[4][6][7]
-
Troubleshooting Steps:
-
Concentration Range: Ensure the concentration range of alosetron in your assay extends high enough to capture the full inhibitory curve, if a full curve is desired.
-
Solubility Issues: Alosetron hydrochloride has pH-dependent solubility. Ensure that the drug is fully dissolved in the incubation medium at all tested concentrations. The use of a low percentage of an organic solvent (e.g., DMSO) may be necessary, but its final concentration should be kept low (typically <0.5%) to avoid affecting enzyme activity.
-
Protein Binding: In vitro assays with high protein concentrations can lead to underestimation of inhibitory potency due to non-specific binding. Consider using lower microsomal protein concentrations or correcting for protein binding.
-
Issue 3: Difficulty in reproducing the in vivo observation of 30% CYP1A2 inhibition.
-
Possible Cause: In vitro-in vivo extrapolation (IVIVE) can be complex. The discrepancy between in vitro and in vivo findings for alosetron's inhibitory potential on CYP1A2 may be due to differences in drug concentrations at the enzyme site, the presence of competing metabolic pathways in vivo, or other physiological factors not replicated in a microsomal system.
-
Troubleshooting Steps:
-
Consider a Hepatocyte Model: Primary human hepatocytes may provide a more physiologically relevant model as they contain the full complement of metabolic enzymes and cofactors, as well as transporters.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to simulate the in vivo pharmacokinetics and predict the drug-drug interaction potential based on in vitro data.
-
Data Presentation: Alosetron's Interaction with CYP Enzymes
Table 1: Metabolism of Alosetron by CYP Isozymes (In Vitro)
| CYP Isozyme | Contribution to Metabolism | Reference |
| CYP2C9 | 30% | [4] |
| CYP3A4 | 18% | [4] |
| CYP1A2 | 10% | [4] |
Table 2: In Vitro and In Vivo Inhibition of CYP Enzymes by Alosetron
| CYP Isozyme | In Vitro Inhibition | In Vivo Inhibition | Reference |
| CYP1A2 | 60% (at 27-fold peak plasma conc.) | 30% | [4][6][7] |
| CYP2E1 | 50% (at 27-fold peak plasma conc.) | No inhibition | [4][6][7] |
| CYP2C9 | No inhibition | Not specified | [4][6] |
| CYP2C19 | No inhibition | Not specified | [4][6] |
| CYP3A4 | No inhibition | Not specified | [4][6] |
Experimental Protocols
Detailed Methodology for a Standard In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound on CYP enzyme activity using human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (pooled from multiple donors)
-
This compound
-
CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal Standard for LC-MS/MS analysis
-
96-well incubation plates
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Reagents: Prepare stock solutions of alosetron, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes
-
A series of concentrations of this compound or a positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Add the specific CYP probe substrate to each well to initiate the metabolic reaction.
-
Start the Clock: Immediately add the NADPH regenerating system to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of alosetron.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the alosetron concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Metabolic pathway of alosetron via CYP enzymes.
Caption: Experimental workflow for a CYP inhibition assay.
Caption: Logic diagram for troubleshooting CYP inhibition experiments.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
Technical Support Center: Enhancing Oral Bioavailability of Alosetron Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Alosetron (B1665255) hydrochloride in oral gavage experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of Alosetron hydrochloride?
A1: this compound has a mean absolute oral bioavailability of approximately 50% to 60%.[1][2][3] However, this can be variable.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary factors include:
-
First-pass metabolism: Alosetron is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2, with minor contributions from CYP3A4 and CYP2C9.[1]
-
Solubility: While freely soluble in water, its solubility is pH-dependent.[4][5] It is less soluble in higher pH environments, which could affect its dissolution and absorption in the small intestine.[5][6]
-
Efflux transporters: Although not definitively established for Alosetron, P-glycoprotein (P-gp) is a common efflux transporter in the gut that can limit the absorption of various drugs.[5]
-
Food effect: Co-administration with food can decrease the absorption of Alosetron by about 25%.[1][4]
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be explored:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Alosetron in SLNs can protect it from degradation in the gastrointestinal tract, enhance its absorption, and potentially reduce first-pass metabolism.[7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in the GI tract, enhancing the solubility and absorption of the drug.[9][10]
-
Permeation Enhancers: The use of certain excipients can reversibly modulate the permeability of the intestinal epithelium, facilitating greater drug absorption.
Q4: How can I prepare this compound for a standard oral gavage study in rodents?
A4: For a standard study, this compound can be dissolved in an aqueous vehicle. Given its free solubility in water, sterile water or saline can be used.[4] It is crucial to ensure the solution is clear and free of particulates before administration. The concentration should be calculated based on the desired dose and the maximum recommended gavage volume for the animal model (e.g., 10 mL/kg for mice).[11]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure consistent and accurate delivery to the stomach. Use appropriate gavage needle size (e.g., 18-20 gauge for mice) and measure the correct insertion length.[11] Provide thorough training for all personnel performing the procedure. |
| Fasting State of Animals | Standardize the fasting period for all animals before dosing, as food can significantly impact Alosetron absorption.[1][4] |
| Vehicle Effects | If using a vehicle other than water, ensure it does not interact with Alosetron or affect its stability and absorption. |
| Metabolism Differences | Be aware of potential inter-animal variability in CYP450 enzyme activity. |
Issue 2: Lower than Expected Bioavailability
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation in GI Tract | The pH of the gastrointestinal tract can affect the solubility of Alosetron.[5][6] Consider formulating with pH-modifying excipients or using advanced formulations like SLNs or SNEDDS to maintain solubility. |
| P-gp Efflux | If P-gp mediated efflux is suspected, consider co-administration with a known P-gp inhibitor in preclinical models to investigate its impact. |
| Degradation in GI Tract | Although not a primary concern for Alosetron, if degradation is suspected, formulation strategies that protect the drug, such as encapsulation in nanoparticles, may be beneficial. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general method that can be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse or dissolve a pre-weighed amount of this compound into the molten lipid with continuous stirring until a homogenous mixture is obtained.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar.[7][8]
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Oral Gavage Bioavailability Study in Rats
Materials:
-
This compound formulation (e.g., aqueous solution, SLN dispersion)
-
Male/Female Sprague-Dawley or Wistar rats (fasted overnight with free access to water)
-
Oral gavage needles (appropriate size for rats, e.g., 16-18 gauge)[11]
-
Syringes
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical equipment for plasma analysis (e.g., UPLC-MS/MS)
Procedure:
-
Dose Preparation: Prepare the this compound formulation at the desired concentration.
-
Animal Dosing: Accurately weigh each rat and administer the formulation via oral gavage at a specific dose (e.g., 1 mg/kg). The volume should not exceed 10-20 mL/kg.[11]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis: Quantify the concentration of Alosetron in the plasma samples using a validated bioanalytical method, such as UPLC-MS/MS.[13]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), to determine the bioavailability.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | 50-60% | [1][2] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [1] |
| t1/2 (Plasma Half-life) | ~1.5 hours | [2] |
| Vd (Volume of Distribution) | 65-95 L | [1] |
| Plasma Protein Binding | ~82% | [1] |
Table 2: Hypothetical Bioavailability Enhancement with Advanced Formulations (Illustrative)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Alosetron Solution | 1 | 50 | 1.0 | 150 | 100 |
| Alosetron-SLN | 1 | 75 | 1.5 | 225 | 150 |
| Alosetron-SNEDDS | 1 | 90 | 0.75 | 270 | 180 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only to demonstrate how results from a comparative bioavailability study could be presented.
Visualizations
Caption: Workflow for developing and evaluating novel this compound formulations.
Caption: Troubleshooting logic for low or variable this compound bioavailability.
References
- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of solid self-nanoemulsifying granules (SSNEGs) of ondansetron hydrochloride with enhanced bioavailability potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Alosetron Hydrochloride Solutions for Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and storage of alosetron (B1665255) hydrochloride solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing alosetron hydrochloride stock solutions?
A1: this compound is soluble in water.[1][2][3][4][5] For research purposes, sterile, deionized or distilled water is the recommended solvent for preparing aqueous stock solutions.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies depending on the solvent and pH. The available data is summarized in the table below.
Q3: How should I store this compound powder?
A3: this compound powder should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[6] The recommended storage temperature is between 2°C and 8°C.[7]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For short-term storage, aqueous solutions can be refrigerated. An oral suspension formulation has a beyond-use date of 14 days when stored in a refrigerator.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution and store it frozen. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
Q5: Is this compound stable under all conditions?
A5: No, this compound is known to be labile under certain conditions. It is particularly susceptible to degradation in basic (alkaline) solutions and through oxidation.[9][10] It is relatively stable in acidic and neutral aqueous solutions, and when exposed to heat or light.[9][10][11]
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Exceeded Solubility Limit. You may have exceeded the solubility of this compound in your chosen solvent or at the storage temperature.
-
Solution: Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, you may need to prepare a new, more dilute solution. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
-
Possible Cause 2: pH of the Solution. The solubility of this compound is pH-dependent, with lower solubility at higher pH.[2][3][4][5]
-
Solution: Check the pH of your solution. If it is neutral or basic, this could be the cause of precipitation. For experimental purposes requiring a neutral pH, consider using a lower concentration of this compound.
-
-
Possible Cause 3: Improper Storage. The solution may have been stored at a temperature that promotes precipitation.
-
Solution: Ensure you are following the recommended storage guidelines (refrigeration for short-term, frozen for long-term).
-
Problem: I am seeing unexpected results in my experiment that could be due to compound degradation.
-
Possible Cause 1: Degradation due to pH. If your experimental buffer is alkaline, the this compound may have degraded.[9][10]
-
Solution: Prepare fresh solutions for each experiment, especially when using basic buffers. If possible, adjust the experimental design to use a pH range where alosetron is more stable (acidic to neutral).
-
-
Possible Cause 2: Oxidative Degradation. The presence of oxidizing agents in your experimental system could lead to degradation.[9][10]
-
Solution: Ensure all reagents and solvents are free from oxidizing contaminants. Prepare solutions fresh and protect them from unnecessary exposure to air.
-
-
Possible Cause 3: Prolonged Storage. Even under recommended conditions, very long-term storage can lead to some degradation.
-
Solution: Use solutions within the recommended storage periods (1 month at -20°C, 6 months at -80°C).[8] It is good practice to qualify the stock solution periodically if stored for extended periods.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Reference |
| Solubility | 61 mg/mL | Water | [1][2][3][4][5] |
| 42 mg/mL | 0.1M Hydrochloric Acid | [2][3][4][5] | |
| 0.3 mg/mL | pH 6 Phosphate Buffer | [2][3][4][5] | |
| <0.1 mg/mL | pH 8 Phosphate Buffer | [2][3][4][5] | |
| Stock Solution Storage | Up to 1 month | -20°C | [8] |
| Up to 6 months | -80°C | [8] | |
| Oral Suspension Stability | 14 days | Refrigerated | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Aqueous Stock Solution
Materials:
-
Sterile, deionized or distilled water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 330.8 g/mol = 0.03308 g = 33.08 mg
-
-
Weigh the compound: Accurately weigh out 33.08 mg of this compound powder using an analytical balance and transfer it to the sterile conical tube.
-
Dissolve the compound: Add approximately 8 mL of sterile water to the conical tube. Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume: Add sterile water to bring the final volume to 10 mL.
-
Sterilize the solution: To ensure the sterility of the stock solution for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles.
-
Store the aliquots: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Mechanism of action of alosetron as a 5-HT3 receptor antagonist.
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. This compound | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Tablets (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. scribd.com [scribd.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mitigating Alosetron Hydrochloride Side Effects in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Alosetron (B1665255) hydrochloride in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Constipation Management
Question 1: An animal on a long-term Alosetron study is showing signs of constipation (e.g., reduced fecal output, hard/dry pellets, abdominal bloating). What is the appropriate course of action?
Answer:
Upon observing signs of constipation, immediate action is required to prevent progression to more severe complications like impaction or megacolon.[1] The following stepwise approach is recommended:
-
Initial Assessment:
-
Confirm the signs of constipation by quantifying fecal output (pellet count and weight) over a defined period (e.g., 24 hours) and assessing pellet morphology and hydration.
-
Gently palpate the abdomen to check for distention or fecal impaction.
-
Observe the animal's overall demeanor, activity level, and food and water intake.
-
-
Dose Adjustment:
-
If the constipation is mild, consider a dose reduction of Alosetron hydrochloride. A 50% reduction is a reasonable starting point.
-
If constipation persists or is moderate, temporarily discontinue Alosetron administration. In human clinical trials, dose interruption is a common management strategy.[2][3]
-
-
Supportive Care:
-
Ensure ad libitum access to fresh water to maintain hydration.
-
For rodents, consider providing a high-fiber diet or dietary supplements.
-
If necessary, administer a laxative. Polycarbophil (B1168052), a hydrophilic polymer, has been shown to increase fecal weight and water content in rats without causing diarrhea.[4] Bisacodyl is another commonly used laxative in animal models.[5]
-
-
Monitoring:
-
Closely monitor the animal daily for resolution of constipation.
-
Once fecal output returns to normal, Alosetron may be cautiously reintroduced, potentially at a lower dose.
-
If constipation recurs at the lower dose, discontinuation of Alosetron for that animal should be strongly considered.[3]
-
Question 2: What are the criteria for escalating intervention if constipation does not resolve with initial measures?
Answer:
If constipation does not resolve within 48-72 hours of dose adjustment and initial supportive care, or if the animal's condition worsens, escalation of intervention is necessary. Key criteria for escalation include:
-
Complete absence of fecal production for more than 24 hours.
-
Progressive and severe abdominal distention.
-
Signs of pain or distress (e.g., hunched posture, lethargy, reduced grooming).
-
Decreased food and water intake leading to weight loss of more than 10% from baseline.
In such cases, veterinary consultation is essential. Further interventions may include subcutaneous fluid administration to correct dehydration and the use of enemas under veterinary guidance.
Ischemic Colitis Monitoring and Management
Question 1: What are the key clinical signs of ischemic colitis in laboratory animals, and how can they be monitored during a long-term study?
Answer:
Ischemic colitis is a serious, albeit rare, side effect of Alosetron.[6][7][8] While preclinical animal toxicology studies with Alosetron did not report significant treatment-related intestinal histopathological changes, vigilance is crucial.[9] Monitoring for ischemic colitis involves observing for the following signs:
-
Rectal Bleeding/Bloody Diarrhea: This is a primary indicator. Regular checks of bedding and fecal pellets are necessary.
-
New or Worsening Abdominal Pain: In rodents, this may manifest as a hunched posture, abdominal guarding, or reluctance to move.
-
Lethargy and Anorexia: A general decline in the animal's condition.
Monitoring Protocol:
-
Daily Cageside Observations: Check for any of the clinical signs listed above.
-
Fecal occult blood testing: Can be performed periodically, especially if other signs are present.
-
Body Weight Monitoring: At least weekly, or more frequently if concerns arise.
Question 2: An animal is suspected of having developed ischemic colitis. What is the immediate protocol?
Answer:
If ischemic colitis is suspected, the following steps should be taken immediately:
-
Discontinue this compound: This is the most critical first step.[2]
-
Veterinary Consultation: A veterinarian must be consulted immediately for diagnosis and treatment.
-
Supportive Care: As advised by the veterinarian, this may include:
-
Fluid therapy to maintain hydration and perfusion.
-
Analgesics to manage pain.
-
Nutritional support if the animal is anorexic.
-
-
Humane Endpoint: If the animal's condition deteriorates and does not respond to treatment, humane euthanasia is required to prevent further suffering.
FAQs
Q1: What is the mechanism of action of this compound?
A1: Alosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. These receptors are located on enteric neurons in the gastrointestinal tract. By blocking these receptors, Alosetron modulates visceral pain, reduces gastrointestinal motility, and decreases intestinal secretions.[10]
Q2: Are there any known sex differences in the side effects of Alosetron in animals?
A2: While Alosetron is only approved for use in women, preclinical studies have been conducted in both sexes of various animal species. Some studies suggest that female animals may have higher plasma concentrations of Alosetron compared to males at the same oral dose, which could potentially influence the incidence of side effects.[11]
Q3: What are the established humane endpoints for severe gastrointestinal toxicity in animal studies?
A3: Humane endpoints are crucial to minimize animal suffering. For severe gastrointestinal toxicity, these may include:
-
A body condition score of less than 2 (emaciation).[12]
-
Prolonged inability to eat or drink.[12]
-
Severe, unresolving diarrhea or constipation with associated clinical signs of distress.
-
Signs of systemic illness such as lethargy, hypothermia, or moribund state.[12][14]
Q4: Can Alosetron be co-administered with other drugs that affect gastrointestinal motility?
A4: Co-administration with other drugs that decrease gastrointestinal motility should be avoided as this may increase the risk of severe constipation and its complications.[15] If such co-administration is scientifically necessary, enhanced monitoring for constipation is imperative.
Data Presentation
Table 1: Incidence of Constipation in a 12-Week Study in Female Patients with Severe Diarrhea-Predominant IBS
| Treatment Group | Placebo | Alosetron 0.5 mg once daily | Alosetron 1 mg once daily | Alosetron 1 mg twice daily |
| Incidence of Constipation | 2% | 5% | 8% | 11% |
| Withdrawal due to Constipation | 2% | 5% | 8% | 11% |
Data adapted from the LOTRONEX® (this compound) tablets prescribing information.[16]
Table 2: Incidence of Ischemic Colitis in Clinical Trials
| Group | Incidence |
| Alosetron-treated patients | 0.15% |
| Placebo-treated patients | 0.0% |
Pooled data from clinical trials. The difference was statistically significant (p=0.03).[17]
Experimental Protocols
Protocol 1: Monitoring for and Management of Constipation
-
Baseline Data Collection: Before initiating the study, record baseline fecal output (pellet count and weight over 24 hours), fecal morphology, and body weight for each animal.
-
Daily Monitoring:
-
Visually inspect each animal for signs of abdominal bloating or distress.
-
Observe and record daily food and water consumption.
-
Quantify fecal pellet output daily or at least three times per week. Note any changes in pellet size, shape, or consistency.
-
-
Weekly Monitoring: Record body weight at least once a week.
-
Intervention Thresholds:
-
Mild Constipation (e.g., 25-50% reduction in fecal output): Consider a 50% dose reduction of Alosetron.
-
Moderate to Severe Constipation (e.g., >50% reduction in fecal output, or presence of other clinical signs): Temporarily cease Alosetron administration.
-
-
Supportive Care:
-
Provide supplemental hydration (e.g., hydrogel) if decreased water intake is observed.
-
If constipation persists for more than 48 hours after dose adjustment/cessation, administer a laxative (e.g., Polycarbophil at 500 mg/kg, orally, in rats) following veterinary consultation.[4]
-
-
Resumption of Dosing: Once fecal output returns to baseline, Alosetron may be reintroduced at a lower dose. If constipation reoccurs, permanent discontinuation for that animal is recommended.
Protocol 2: Induction of an Experimental Colitis Model (for comparative pathology)
This protocol is for inducing colitis to serve as a positive control for histological comparisons, not as a treatment for Alosetron-induced side effects. The Dextran Sulfate Sodium (DSS) model is commonly used.
-
Animal Model: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.
-
Induction:
-
Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration can be adjusted to modulate the severity of colitis.
-
Replace the DSS solution every 2-3 days.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint: At the end of the induction period, animals can be euthanized for collection of colonic tissue for histological analysis.
-
Histological Analysis:
-
Fix the colon in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, crypt damage, and extent of injury. Compare these findings to any colonic changes observed in Alosetron-treated animals.
-
Mandatory Visualizations
Caption: Mechanism of action of Alosetron as a 5-HT3 receptor antagonist.
Caption: Hypothesized pathway for Alosetron-induced ischemic colitis.
Caption: Experimental workflow for monitoring adverse events.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laxative and anti-diarrheal activity of polycarbophil in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Is there an experimental basis for the development of ischaemic colitis as a result of 5-HT3 antagonist treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Anti-inflammatory effects of alosetron mediated through 5-HT3 receptors on experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5HT3 Antagonists a Newer Concept in Treatment of IBS-D in Females: A Review Article [gavinpublishers.com]
- 12. med.hku.hk [med.hku.hk]
- 13. researchgate.net [researchgate.net]
- 14. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 15. nc3rs.org.uk [nc3rs.org.uk]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. meridian.allenpress.com [meridian.allenpress.com]
Adjusting Alosetron hydrochloride dosage for different animal species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Alosetron (B1665255) hydrochloride in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alosetron hydrochloride?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[1][2] By blocking these receptors, Alosetron modulates visceral pain, reduces gastrointestinal motility, and decreases intestinal secretions.[1]
Q2: What are the common research applications of this compound in animal models?
A2: Alosetron is frequently used in animal models to study visceral hypersensitivity, a key feature of Irritable Bowel Syndrome (IBS).[3][4] It is also utilized in studies investigating anxiety, psychosis, cognitive impairment, and drug withdrawal.[5][6]
Q3: How should this compound be prepared for administration to animals?
A3: this compound is a white to beige solid with good solubility in water (61 mg/mL) and 0.1M hydrochloric acid (42 mg/mL).[2][7] For oral administration, tablets can be pulverized and suspended in a suitable vehicle such as Ora-Plus with a sweetening agent like Ora-Sweet.[8] The stability of such a suspension is reported to be up to 14 days when refrigerated.[8] For parenteral administration, sterile saline is a common vehicle. It is crucial to ensure the final solution is sterile and within a physiologically acceptable pH range.
Q4: What is the recommended route of administration for this compound in animal studies?
A4: The choice of administration route depends on the experimental design. Oral gavage is a common and effective method for precise dosing.[9] Other routes used in published studies include subcutaneous (SC), intravenous (IV), intraperitoneal (IP), intrathecal (i.t.), and intracerebroventricular (i.c.v.) injections.[3]
Q5: What are the known adverse effects of this compound in laboratory animals?
A5: High single oral doses of Alosetron have been shown to be lethal in mice (15 mg/kg) and rats (60 mg/kg), with symptoms of acute toxicity including labored respiration, subdued behavior, ataxia, tremors, and convulsions.[1][2] In some studies, intravenous administration in rats has been observed to reduce mesenteric blood flow.[10] While constipation is a common side effect in humans, it is important to monitor for signs of gastrointestinal distress in animals, especially at higher doses.[1][5]
Dosage Guidelines for Animal Species
The following tables summarize this compound dosages used in preclinical studies for rats and mice. Dosages should be optimized for specific experimental conditions and animal models.
Table 1: this compound Dosage in Rats
| Route of Administration | Dosage Range | Experimental Model/Context | Reference |
| Oral (gavage) | Up to 40 mg/kg/day | Carcinogenicity studies | [2][11] |
| Intravenous (IV) | 100 µg/kg/day | Somatic and visceral hyperalgesia | |
| Subcutaneous (SC) | 0.1 mg/kg | Visceral hypersensitivity | [3] |
| Intrathecal (i.t.) | 25 nmol | Somatic and visceral hyperalgesia | |
| Intracerebroventricular (i.c.v.) | 25 nmol | Visceral hypersensitivity | [3] |
Table 2: this compound Dosage in Mice
| Route of Administration | Dosage Range | Experimental Model/Context | Reference |
| Oral (gavage) | Up to 30 mg/kg/day | Carcinogenicity studies | [2][11] |
| In vitro (organ bath) | 20 nM - 10 µM | Migrating motor complex inhibition | [12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of efficacy or inconsistent results | - Improper dosage or route of administration.- Poor drug solubility or stability in the chosen vehicle.- Strain or sex differences in drug metabolism and response. | - Review literature for appropriate dosage and administration route for your specific model.- Ensure proper formulation and storage of the dosing solution. Consider using a commercially available vehicle or consult formulation guidelines.[8]- Be aware of potential sex-specific effects, as have been observed in some studies.[12] |
| Adverse events observed (e.g., sedation, ataxia, respiratory distress) | - Dose is too high, leading to acute toxicity.[2]- Rapid intravenous injection. | - Reduce the dosage and perform a dose-response study to determine the optimal therapeutic window.- For IV administration, infuse the drug slowly and monitor the animal closely. |
| Paradoxical increase in visceral sensitivity | - Complex central and peripheral mechanisms of 5-HT3 receptor modulation. Some studies in specific rat strains have reported a paradoxical increase in the visceromotor response.[3][13] | - Carefully consider the animal model and genetic background. This may be a genuine pharmacological effect in certain contexts. Consider measuring additional endpoints to understand the mechanism. |
| Difficulty with oral gavage administration | - Improper technique causing stress or injury to the animal. | - Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size for the animal. Consider habituating animals to the procedure. |
| Constipation or reduced fecal output | - A known pharmacological effect of Alosetron due to slowed gastrointestinal transit.[5][14] | - Monitor fecal output and consistency. If severe constipation occurs, consider reducing the dose or discontinuing treatment. Ensure animals have free access to water. |
Experimental Protocols
Visceral Hypersensitivity Model in Rats
This protocol is a general guideline for inducing and assessing visceral hypersensitivity in rats and testing the efficacy of this compound.
1. Animal Model:
-
Adult male or female Sprague-Dawley or Wistar rats are commonly used.
-
House animals individually with free access to food and water.
-
Allow for an acclimatization period of at least one week before any procedures.
2. Induction of Visceral Hypersensitivity (Example: TNBS-induced colitis model):
-
Anesthetize the rat (e.g., with isoflurane).
-
Gently insert a catheter into the colon (approximately 8 cm from the anus).
-
Slowly instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol. A typical dose is 5 mg of TNBS in 0.25 mL of 50% ethanol.[4][15]
-
Control animals receive a saline instillation.
-
Allow a recovery period of at least 7 days for the acute inflammation to subside, leaving a state of chronic visceral hypersensitivity.
3. Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension):
-
Anesthetize the rat and insert a balloon catheter into the descending colon.
-
The catheter is connected to a pressure transducer and a pump to inflate the balloon.
-
Record the visceromotor response (VMR), typically quantified by electromyography (EMG) of the abdominal muscles or by a visual assessment of abdominal withdrawal reflexes.
-
Perform graded colorectal distension (CRD) at increasing pressures (e.g., 20, 40, 60, 80 mmHg).
-
Establish a baseline VMR before drug administration.
4. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline for injection, or a suspension for oral gavage).
-
Administer this compound at the desired dose and route (refer to Table 1). For example, a subcutaneous injection of 0.1 mg/kg.[3]
-
Administer the vehicle to the control group.
-
Allow sufficient time for the drug to reach its peak effect before re-assessing the VMR to CRD.
5. Data Analysis:
-
Compare the VMR before and after drug administration for each pressure level.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Signaling Pathways and Workflows
Signaling Pathway of this compound
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic activity of cynaropicrinon on post-inflammatory irritable bowel syndrome visceral hypersensitivity in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and clinical experience with alosetron. | BioGRID [thebiogrid.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Alosetron, cilansetron and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effects of alosetron on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Validating Alosetron Hydrochloride's Selectivity for the 5-HT3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alosetron (B1665255) hydrochloride's binding affinity for the 5-hydroxytryptamine-3 (5-HT3) receptor against other serotonin (B10506) receptor subtypes and other major neurotransmitter receptors. The data presented herein validates Alosetron's high selectivity, a critical attribute for its therapeutic efficacy and safety profile. Detailed experimental methodologies and visual representations of key biological and experimental processes are included to support further research and drug development efforts.
Executive Summary
Alosetron hydrochloride is a potent and highly selective antagonist of the 5-HT3 receptor.[1][2][3] Experimental data from radioligand binding assays demonstrate that Alosetron's affinity for the human 5-HT3 receptor is significantly higher than for other serotonin receptor subtypes and a wide range of other neuroreceptors. This high selectivity minimizes off-target effects, contributing to a more favorable therapeutic window.
Comparative Analysis of Receptor Binding Affinity
The selectivity of this compound is quantified by its binding affinity (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The data summarized in the table below has been compiled from preclinical pharmacology studies.
| Receptor Subtype | Ligand | Species | pKi | Ki (nM) |
| 5-HT3 | Alosetron | Human | 9.4 | ~0.4 |
| 5-HT3 | Alosetron | Rat | 9.8 | ~0.16 |
| 5-HT2B | Alosetron | Human | 7.0 ± 0.4 | ~100 |
| Other Receptors | Alosetron | - | <6 | >1000 |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
Data Interpretation:
The data clearly illustrates the high selectivity of Alosetron for the 5-HT3 receptor. The binding affinity for the human 5-HT3 receptor (pKi = 9.4) is substantially greater than for the human 5-HT2B receptor (pKi = 7.0).[4] Furthermore, it has been reported that no other receptor subtype tested demonstrated a pKi value greater than 6, indicating that the affinity of Alosetron for other receptors is at least 1000-fold lower than for the 5-HT3 receptor.[4]
Experimental Protocols
The determination of Alosetron's receptor selectivity profile relies on standardized in vitro assays. The following is a representative protocol for a radioligand binding assay.
Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor and a panel of other receptors.
Materials:
-
Test Compound: this compound
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor being tested (e.g., [3H]Granisetron for the 5-HT3 receptor).
-
Receptor Source: Cell membranes prepared from cell lines recombinantly expressing the specific human receptor subtype of interest.
-
Assay Buffer: Appropriate buffer solution for the specific receptor assay (e.g., Tris-HCl buffer).
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are thawed and resuspended in the assay buffer.
-
Competition Binding: A constant concentration of the specific radioligand is incubated with varying concentrations of the unlabeled test compound (this compound) and the receptor preparation in a 96-well plate.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each receptor type.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To further elucidate the context of Alosetron's mechanism of action and the experimental workflow for its validation, the following diagrams are provided.
Conclusion
The presented data robustly validates the high selectivity of this compound for the 5-HT3 receptor. Its significantly greater affinity for the 5-HT3 receptor compared to other serotonin receptor subtypes and other neuroreceptors underscores its targeted mechanism of action. This selectivity is a key pharmacological feature that contributes to its clinical utility in the management of specific gastrointestinal disorders. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Alosetron Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Alosetron hydrochloride, a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, is a critical therapeutic agent for treating severe diarrhea-predominant irritable bowel syndrome (IBS-D). However, a comprehensive understanding of its interaction with other serotonin (5-HT) receptor subtypes is paramount for a complete safety and efficacy profile. This guide provides a comparative analysis of Alosetron's cross-reactivity, supported by experimental data, to aid in research and drug development.
Binding Affinity and Functional Activity Profile
Alosetron's primary pharmacological action is the blockade of the 5-HT3 receptor, a ligand-gated ion channel. However, studies have revealed its interaction with other 5-HT receptor subtypes, most notably the 5-HT2B receptor. Below is a summary of the available quantitative data on Alosetron's binding affinity and functional activity at various serotonin receptors.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Method | Reference |
| 5-HT3 | Not explicitly found as pKi | Antagonist (IC50 ≈ 55 nM) | Electrophysiology (depolarisation of guinea-pig myenteric and submucosal neurons) | [1] |
| 5-HT2B | 7.0 ± 0.4 | Antagonist (pA2 = 7.8 ± 0.1) | Radioligand Binding (human recombinant), Organ Bath (human colon) | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT2B Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the pKi of Alosetron for the human recombinant 5-HT2B receptor.
Materials:
-
Human recombinant 5-HT2B receptors expressed in Chinese Hamster Ovary (CHO-K1) cells
-
Radioligand (e.g., [3H]5-HT)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the 5-HT2B receptor are harvested and homogenized to prepare a membrane suspension.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Alosetron.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of Alosetron that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Organ Bath Assay for 5-HT2B Receptor Functional Antagonism
This ex vivo method assesses the functional effect of a compound on a native tissue preparation.
Objective: To determine the pA2 of Alosetron for the native human 5-HT2B receptors in human colon tissue.
Materials:
-
Human colon longitudinal muscle strips
-
Organ bath apparatus with physiological salt solution
-
Electrical field stimulation electrodes
-
α-Me-5-HT (a selective 5-HT2 receptor agonist)
-
This compound
Procedure:
-
Tissue Preparation: Longitudinal muscle strips from the human colon are mounted in organ baths containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
Stimulation: The muscle strips are electrically stimulated to induce neurally-mediated contractions.
-
Agonist Response: The ability of the selective 5-HT2 receptor agonist, α-Me-5-HT, to potentiate these contractions is measured.
-
Antagonist Effect: The potentiation of contractions by α-Me-5-HT is then determined in the presence of increasing concentrations of Alosetron.
-
Data Analysis: The antagonistic effect of Alosetron is quantified by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Signaling Pathways
The interaction of Alosetron with 5-HT3 and 5-HT2B receptors triggers distinct intracellular signaling cascades.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or antagonism by Alosetron), the channel's conformation is altered, affecting ion flow and neuronal excitability.
Figure 1: 5-HT3 Receptor Signaling Pathway.
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a Gq-protein coupled receptor. Its activation initiates a second messenger cascade involving phospholipase C.
Figure 2: 5-HT2B Receptor Signaling Pathway.
Experimental Workflow
The general workflow for assessing the cross-reactivity of a compound like Alosetron across a panel of receptors is as follows:
Figure 3: Experimental workflow for cross-reactivity profiling.
References
Comparative Analysis of Alosetron and Granisetron on Gut Motility
This guide provides a detailed comparative analysis of Alosetron and Granisetron, two selective 5-HT₃ receptor antagonists, on gut motility. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental evaluations, and clinical implications.
Introduction
Alosetron and Granisetron are potent antagonists of the 5-hydroxytryptamine receptor 3 (5-HT₃). While both drugs share this primary mechanism, their clinical applications and effects on gastrointestinal function exhibit notable differences. Alosetron is specifically approved for the treatment of women with severe diarrhea-predominant irritable bowel syndrome (IBS-D), whereas Granisetron is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and radiation-induced nausea and vomiting. These distinct clinical uses are rooted in their differential effects on gut motility and visceral sensitivity.
Mechanism of Action and Signaling Pathway
Both Alosetron and Granisetron exert their effects by blocking the action of serotonin (B10506) (5-HT) at 5-HT₃ receptors located on enteric neurons, sensory afferent nerves, and central nervous system sites. Activation of these receptors by serotonin, which is released by enterochromaffin cells in the gut mucosa, leads to increased neuronal excitability, resulting in enhanced motility, secretion, and visceral sensation. By antagonizing these receptors, Alosetron and Granisetron modulate these gastrointestinal functions.
A Structural Showdown: Alosetron and Fellow Setrons at the 5-HT3A Receptor Gateway
A deep dive into the structural and functional nuances of how Alosetron (B1665255) and other potent 'setron' class drugs interact with the 5-HT3A receptor, a key player in gastrointestinal motility and emesis. This guide offers a comparative analysis supported by experimental data for researchers in pharmacology and drug development.
The 5-hydroxytryptamine type 3A (5-HT3A) receptor, a ligand-gated ion channel, is a critical therapeutic target for a class of drugs known as setrons. These antagonists are pivotal in managing conditions like irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting. Alosetron, a prominent member of this class, exhibits a distinct clinical profile. Understanding the structural basis of its interaction with the 5-HT3A receptor, in comparison to other setrons such as Ondansetron (B39145), Granisetron (B54018), and Palonosetron (B1662849), provides invaluable insights for the development of next-generation therapeutics with improved efficacy and specificity.
Comparative Binding Affinities of Setrons to the 5-HT3A Receptor
The therapeutic potency of setrons is intrinsically linked to their binding affinity for the 5-HT3A receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. Palonosetron, a second-generation setron, is noted for its exceptionally high binding affinity and longer plasma half-life compared to first-generation agents.[1]
| Drug | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |
| Alosetron | 5-HT3 | ~55 nM (depolarisation block) | - | [2] |
| Ondansetron | 5-HT3A | 0.47 ± 0.14 nM | - | [3] |
| Granisetron | 5-HT3 | - | - | [1] |
| Palonosetron | 5-HT3A | - | 0.38 ± 0.02 nM | [3] |
Table 1: Quantitative Comparison of Setron Binding Affinities. This table summarizes the reported binding affinities of Alosetron and other setrons to the 5-HT3A receptor. Note that direct comparative studies under identical experimental conditions are limited, and values can vary between different assays and radioligands used.
The Architectural Basis of Setron-Receptor Interaction: A Structural Comparison
Recent advancements in cryogenic electron microscopy (cryo-EM) have unveiled high-resolution structures of the 5-HT3A receptor in complex with various setrons, offering a molecular blueprint of their binding modes.[4] These studies reveal that setrons bind at the extracellular domain, at the interface between two adjacent subunits, in the same orthosteric pocket as the endogenous ligand, serotonin (B10506).[4][5]
The binding pocket is lined by aromatic residues contributed by loops A, B, and C from the principal subunit and loops D, E, and F from the complementary subunit.[6] While all setrons occupy this general pocket, subtle differences in their chemical structures lead to distinct interaction "fingerprints," which likely underlie their varying affinities and clinical profiles.[4]
Key Interacting Residues:
-
Alosetron: The interaction fingerprint for alosetron suggests notable interactions with binding-site residues.[4]
-
Ondansetron: Unnatural amino acid mutagenesis has established a cation-π interaction between ondansetron and Tryptophan 183 (W183) in the binding pocket, defining its orientation.[7][8]
-
Granisetron: The binding of granisetron also involves a cation-π interaction with W183.[7][8] Modeling studies suggest its indazole ring interacts with Arg92, while the tropane (B1204802) ring interacts with Trp90.[9]
-
Palonosetron: The rigid tricyclic structure of palonosetron allows it to act as a tight wedge in the binding pocket.[10] Key interactions include a cation-π interaction and a hydrogen bond with W183, and a hydrogen bond with Tyrosine 153 (Y153).[10][11]
These structural insights, derived from cryo-EM and mutagenesis studies, provide a rational basis for the observed differences in binding affinities and can guide the design of novel antagonists with tailored pharmacological properties.
The 5-HT3A Receptor Signaling Cascade
The binding of an agonist, like serotonin, to the 5-HT3A receptor triggers a conformational change that opens the central ion pore. This allows for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), leading to depolarization of the neuronal membrane and the generation of an excitatory signal.[12][13] This initial electrical signal can then propagate and trigger downstream cellular responses.
A proposed downstream signaling pathway following 5-HT3A receptor activation involves the influx of extracellular Ca2+, which in turn can promote further calcium release from intracellular stores.[14] This elevation in intracellular Ca2+ can activate calcium-dependent signaling molecules such as Calmodulin-dependent protein kinase II (CaMKII), which can then lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway.[14] Setron antagonists, by blocking the initial ion influx, effectively inhibit this entire signaling cascade.
Figure 1. A diagram illustrating the signaling pathway of the 5-HT3A receptor.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a cornerstone for determining the affinity of a drug for its receptor. A common method for the 5-HT3A receptor involves a competitive binding assay using a radiolabeled antagonist, such as [3H]granisetron.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Alosetron) for the 5-HT3A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron.
-
Test compound (unlabeled setron).
-
Non-specific binding control: A high concentration of an unlabeled 5-HT3 receptor antagonist (e.g., unlabeled granisetron).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each well, add the cell membrane preparation, [3H]granisetron (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. A simplified workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of the 5-HT3A receptor by measuring the ion currents flowing through the channel in response to agonist application, and how these currents are affected by antagonists.
Objective: To measure the inhibitory effect of a setron on serotonin-induced currents in cells expressing 5-HT3A receptors.
Materials:
-
Cells expressing 5-HT3A receptors (e.g., HEK293 cells or neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (containing physiological concentrations of ions).
-
Internal solution (for filling the micropipette).
-
Serotonin (agonist).
-
Test compound (setron antagonist).
Procedure:
-
Cell Preparation: Plate cells on a coverslip suitable for microscopy.
-
Pipette Preparation: Pull a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the internal solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.
-
Agonist Application: Apply a known concentration of serotonin to the cell and record the inward current mediated by the 5-HT3A receptors.
-
Antagonist Application: Perfuse the cell with the external solution containing the setron antagonist for a defined period, and then co-apply serotonin and the antagonist. Record the resulting current.
-
Data Analysis: Compare the amplitude of the serotonin-induced current in the absence and presence of the antagonist to determine the percentage of inhibition. By testing a range of antagonist concentrations, an IC50 value can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Binding of Palonosetron and Other Antiemetic Drugs to the Serotonin 5-HT3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ondansetron and Granisetron Binding Orientation in the 5‑HT_3 Receptor Determined by Unnatural Amino Acid Mutagenesis [authors.library.caltech.edu]
- 8. Ondansetron and granisetron binding orientation in the 5-HT(3) receptor determined by unnatural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spatial orientation of the antagonist granisetron in the ligand-binding site of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palonosetron-5-HT3 Receptor Interactions As Shown by a Binding Protein Cocrystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-HT3 receptor-channels coupled with Na+ influx in human T cells: role in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT3 Receptor Channel: Function, Activation and Regulation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of Alosetron, Ondansetron, and Palonosetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of three key 5-HT3 receptor antagonists: Alosetron, Ondansetron, and Palonosetron. The following sections detail their comparative binding affinities and functional potencies, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Potency Comparison
The in vitro potency of Alosetron, Ondansetron, and Palonosetron is primarily determined by their binding affinity (Ki) to the 5-HT3 receptor and their ability to inhibit receptor function (IC50). A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function. Palonosetron, a second-generation antagonist, generally exhibits a significantly higher binding affinity compared to the first-generation antagonists, Ondansetron and Alosetron.[1]
| Compound | Receptor Binding Affinity (Ki) (nM) | Functional Inhibitory Potency (IC50) (nM) |
| Alosetron | ~0.36 | Not explicitly stated in the provided results |
| Ondansetron | 0.47 - 6.16 | ~907 (for receptor down-regulation) |
| Palonosetron | 0.04 - 0.22 | Not explicitly stated in the provided results |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used, cell type, and assay buffer composition.
Experimental Protocols
The determination of in vitro potency for 5-HT3 receptor antagonists relies on standardized experimental protocols, primarily radioligand binding assays and functional cell-based assays.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a drug for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Alosetron, Ondansetron, and Palonosetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]granisetron.
-
Test Compounds: Alosetron, Ondansetron, and Palonosetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, cold.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([3H]granisetron), and varying concentrations of the unlabeled test compound (Alosetron, Ondansetron, or Palonosetron).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Functional Assay: Intracellular Calcium Influx (for IC50 Determination)
This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon activation of the 5-HT3 receptor, which is a ligand-gated ion channel permeable to cations including Ca2+.[3][4]
Objective: To determine the IC50 value of Alosetron, Ondansetron, and Palonosetron by measuring their ability to inhibit 5-HT-induced calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye: e.g., Indo-1 AM or Fluo-4 AM.
-
5-HT (Serotonin): As the agonist to stimulate the receptor.
-
Test Compounds: Alosetron, Ondansetron, and Palonosetron.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) containing calcium.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Preparation: Culture the cells expressing the 5-HT3 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period (e.g., 45-60 minutes at 37°C). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.[5]
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence.
-
Compound Incubation: Add varying concentrations of the antagonist (Alosetron, Ondansetron, or Palonosetron) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the agonist (5-HT) to all wells to stimulate the 5-HT3 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the influx of calcium into the cells.
-
Data Analysis: Plot the percentage of inhibition of the 5-HT-induced calcium response against the logarithm of the antagonist concentration. The concentration of the antagonist that produces 50% inhibition of the maximum calcium response is the IC50 value.
Mandatory Visualization
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Potency Determination
References
- 1. researchgate.net [researchgate.net]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Preclinical Comparative Guide to Alosetron and its Alternatives in the Management of IBS-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Alosetron (B1665255), a potent and selective 5-HT3 receptor antagonist, with its alternatives, Ramosetron and Ondansetron (B39145), in validated animal models of Irritable Bowel Syndrome with Diarrhea (IBS-D). The data presented herein is intended to inform researchers and drug development professionals on the therapeutic mechanisms and comparative efficacy of these agents in preclinical settings.
Executive Summary
Alosetron, Ramosetron, and Ondansetron are all selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, a key mediator of visceral pain and gastrointestinal motility. Preclinical studies in various animal models of IBS-D have demonstrated their efficacy in mitigating hallmark symptoms of the disorder, namely visceral hypersensitivity and accelerated colonic transit. While all three agents share a common mechanism of action, notable differences in potency and efficacy have been observed in preclinical investigations. This guide summarizes the key quantitative findings from these studies and provides detailed experimental protocols to aid in the design and interpretation of future preclinical research in this area.
Mechanism of Action: 5-HT3 Receptor Antagonism
Serotonin (5-HT) released in the gut activates 5-HT3 receptors on enteric neurons and extrinsic afferent nerves. This activation contributes to increased gastrointestinal motility, fluid secretion, and the perception of visceral pain, all of which are key pathophysiological features of IBS-D.[1] Alosetron, Ramosetron, and Ondansetron competitively block these receptors, thereby reducing visceral sensitivity and normalizing gut transit.[1][2]
Comparative Efficacy in Preclinical Models
Visceral Hypersensitivity
Visceral hypersensitivity, an increased sensitivity to pain and discomfort in the internal organs, is a cornerstone of IBS. In preclinical models, this is often assessed by measuring the animal's response to colorectal distension (CRD).
Table 1: Comparative Efficacy in a Rat Model of Somatic and Visceral Hyperalgesia
| Compound | Dose | Route of Administration | Effect on Visceromotor Response (VMR) to CRD |
| Alosetron | 100 µg/kg/day | Intravenous (i.v.) | Prevented the development of visceral hyperalgesia[3][4] |
| 25 nmol | Intrathecal (i.t.) | Prevented the development of visceral hyperalgesia[3][4] |
No direct comparative preclinical studies for Ramosetron and Ondansetron using this specific model were identified.
Gastrointestinal Motility
Accelerated gastrointestinal transit is a primary contributor to the diarrhea experienced by individuals with IBS-D. Preclinical studies evaluate the effects of therapeutic agents on various parameters of gut motility.
Table 2: Comparative Efficacy on Migrating Motor Complexes (MMCs) in Isolated Murine Bowel
| Compound | Tissue | Sex | Threshold of Inhibition of MMC Frequency |
| Alosetron | Small Intestine | Female | 20 nM[5] |
| Small Intestine | Male | >2 µM[5] | |
| Ondansetron | Colon | Male | Lower threshold than in females[5] |
Table 3: Comparative Efficacy in a Rat Model of Conditioned Emotional Stress-Induced Defecation
| Compound | ED50 (mg/kg, p.o.) for Inhibition of Defecation |
| Ramosetron | 0.012[6] |
| Alosetron | 0.078[6] |
| Cilansetron (another 5-HT3 antagonist) | 0.094[6] |
Experimental Protocols
Rat Model of Somatic and Visceral Hyperalgesia
This model is used to assess the effects of compounds on both somatic and visceral pain.
References
- 1. Embryo-fetal safety evaluation of ondansetron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Ramosetron on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Effects of the 5-HT3 receptor antagonist, alosetron, in a rat model of somatic and visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alosetron on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Alosetron Hydrochloride: A Procedural Guide for Laboratory Professionals
Introduction
Alosetron (B1665255) hydrochloride is a potent 5-HT3 antagonist that requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of alosetron hydrochloride and materials contaminated with it, in accordance with established safety protocols and regulatory guidelines. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Hazard Profile of this compound
Before initiating any disposal protocol, it is essential to be fully aware of the hazards associated with this compound. This information, derived from safety data sheets, underscores the need for cautious handling and stringent disposal practices.
| Hazard Classification | Description | Citations |
| Acute Oral Toxicity | Toxic if swallowed. | [1][2][3][4][5] |
| Serious Eye Irritation | Causes serious eye irritation. | [1][2][3][4][5] |
| Skin Irritation | Causes skin irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Aquatic Hazard | Toxic or harmful to aquatic life with long-lasting effects. | [1][2][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety regulations; however, laboratory personnel must also consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.[1][6]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Hand Protection: Two pairs of chemical-resistant, powder-free gloves.[2][7]
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][7]
-
Body Protection: A disposable, low-permeability laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[1][7]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of generating dust or aerosols.[7]
2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent accidental exposure and ensure compliant disposal.[1][7]
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, vials, and contaminated bench paper, must be considered hazardous waste.[1][7] Collect these materials in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, compatible container that is clearly labeled as "Hazardous Waste" and includes the chemical name.[6][7] Do not mix with incompatible waste streams.[6]
3. Containerization and Labeling:
-
Use containers that are suitable for chemical waste, with secure lids to prevent spills or the release of dust.[1]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][6] If the waste is a solution, list all solvents and their approximate concentrations.[6]
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.[6]
-
Ensure containers are tightly sealed to prevent leaks or evaporation.[6]
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[1][4][7] This is both unsafe and illegal.[1]
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor or your institution's EHS department.[1][3][7]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
6. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent.[7]
7. Documentation:
-
Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor.[1] This documentation is essential for regulatory compliance and laboratory safety audits.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A visual guide to the step-by-step process for the safe and compliant disposal of this compound.
Disclaimer: This information is intended for guidance in a laboratory setting and does not supersede local, state, or federal regulations, or your institution's specific policies. Always consult your Environmental Health and Safety department for definitive guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Alosetron Hydrochloride
For laboratory professionals engaged in drug development and scientific research, the safe handling of potent pharmaceutical compounds is of paramount importance. This document provides essential, immediate safety and logistical information for managing Alosetron hydrochloride, a selective 5-HT3 receptor antagonist. Adherence to these procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.
This compound is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] It is also recognized as harmful to aquatic life with long-lasting effects.[2][4] Therefore, stringent safety measures are necessary throughout the handling, storage, and disposal processes.
Quantitative Data Summary
A summary of the key quantitative safety and physical data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Reference |
| Acute Oral Toxicity (Rat LD50) | 70 - 77 mg/kg | [5] |
| Melting Point | 287 °C / 548.6 °F | [1] |
| Solubility in Water | 49 g/L | [1] |
| Molecular Formula | C17H18N4O · HCl | [1] |
| Molecular Weight | 330.81 g/mol | [1] |
| Occupational Exposure Limits | Not established | [1][4] |
Operational Plan: Step-by-Step Handling Protocol
To minimize exposure risk, a systematic approach to handling this compound is mandatory. The following protocol outlines the procedural steps for safe management of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated, restricted-access area.[6]
-
Ventilation: All manipulations of this compound powder must be performed within a certified chemical fume hood or a similar containment device to avoid dust and aerosol formation.[1][4][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in proper working order.[1][6]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Hand Protection | Gloves | Wear two pairs of powder-free, chemical-resistant gloves.[6] Gloves should be changed immediately if they become contaminated.[6] |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, particularly when there is a risk of exceeding exposure limits or if irritation is experienced.[1] |
Handling Procedures
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1][2]
-
Weighing: When weighing the compound, use a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Remove the outer pair of gloves before leaving the immediate work area.[6]
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental harm and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and weighing papers, must be segregated as hazardous chemical waste.[3][6]
-
Containerization: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash. Arrange for a licensed chemical waste disposal service to collect and manage the hazardous waste in accordance with all local, state, and federal regulations.[4] In some cases, dissolving the material in a combustible solvent for incineration in a properly equipped facility is a recommended disposal route.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
